3-Acetylquinoline
Description
Properties
IUPAC Name |
1-quinolin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)10-6-9-4-2-3-5-11(9)12-7-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZYRGLKJCRGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416028 | |
| Record name | 1-(quinolin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33021-53-3 | |
| Record name | 1-(quinolin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(quinolin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Acetylquinoline: A Versatile Scaffold for Innovations in Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline nucleus, a fused bicyclic heterocycle of benzene and pyridine, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] Among the myriad of functionalized quinolines, 3-acetylquinoline emerges as a particularly versatile and powerful building block. The presence of a reactive acetyl group at the C3-position, electronically influenced by the quinoline ring, provides a synthetic handle for a diverse range of chemical transformations, enabling the construction of complex molecular architectures and novel therapeutic agents.
This technical guide, intended for researchers and professionals in organic synthesis and drug development, provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this compound. We will delve into the causality behind experimental choices, present field-proven protocols, and explore the mechanistic underpinnings of key transformations, all grounded in authoritative scientific literature.
I. Strategic Synthesis of the this compound Core
The construction of the this compound framework can be achieved through several established synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern on the quinoline ring and the availability of starting materials.
The Gould-Jacobs Reaction: A Classic Approach to 4-Hydroxyquinolines
The Gould-Jacobs reaction is a cornerstone in quinoline synthesis, providing access to 4-hydroxyquinoline derivatives that can be further elaborated.[6][7] The reaction sequence commences with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[6]
Mechanism of the Gould-Jacobs Reaction
The reaction proceeds through an initial nucleophilic substitution of the aniline on the electron-deficient double bond of the malonic ester derivative, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate. A subsequent high-temperature, 6-electron electrocyclization reaction leads to the formation of the quinoline ring system.[6]
Caption: Mechanism of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.
Experimental Protocol: Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one
This protocol outlines the synthesis of a substituted 3-acetylquinolin-4(1H)-one, demonstrating the application of the Gould-Jacobs reaction followed by C3-acetylation.[8]
Step 1 & 2: Synthesis of 6-bromoquinolin-4(1H)-one via Gould-Jacobs Reaction [8]
-
Materials: 4-bromoaniline, Diethyl (ethoxymethylene)malonate, Diphenyl ether, Sodium hydroxide (NaOH), Hydrochloric acid (HCl).
-
Procedure:
-
Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol generated during the reaction is removed by distillation.
-
Cyclization: The resulting intermediate adduct is added portion-wise to preheated diphenyl ether at 240-250 °C and maintained at this temperature for 30-60 minutes.
-
Isolation of the Ester: After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.
-
Hydrolysis and Decarboxylation: The crude ester is refluxed in a 10-20% aqueous solution of sodium hydroxide until hydrolysis is complete. The solution is then cooled and acidified with hydrochloric acid to precipitate 6-bromoquinolin-4(1H)-one. The product is collected by filtration, washed with water, and dried.
-
Step 3: C3-Acetylation of 6-bromoquinolin-4(1H)-one [8]
-
Materials: 6-bromoquinolin-4(1H)-one, Acetic anhydride, Polyphosphoric acid (PPA).
-
Procedure:
-
A mixture of 6-bromoquinolin-4(1H)-one (1 equivalent), acetic anhydride (2-3 equivalents), and polyphosphoric acid is heated at 120-140 °C for 2-4 hours.
-
The reaction mixture is cooled and poured onto crushed ice with vigorous stirring.
-
The precipitated solid, 3-acetyl-6-bromoquinolin-4(1H)-one, is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.
-
The Friedländer Annulation: A Versatile Condensation Strategy
The Friedländer synthesis is a powerful and straightforward method for constructing quinoline rings through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10]
Mechanism of the Friedländer Annulation
The reaction can proceed through two primary mechanistic pathways. The first involves an initial aldol condensation between the reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation to form the quinoline ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
- 8. benchchem.com [benchchem.com]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Data of 3-Acetylquinoline
This guide provides a comprehensive analysis of the spectroscopic data for 3-Acetylquinoline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. The content herein is structured to provide not only the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.
Introduction to this compound
This compound, with the chemical formula C₁₁H₉NO, is a derivative of quinoline, a bicyclic aromatic heterocycle.[2] The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[3][4][5] The introduction of an acetyl group at the 3-position significantly influences the electronic properties and reactivity of the quinoline ring, making it a versatile synthon for the development of novel compounds.[3] Understanding the spectroscopic signature of this compound is fundamental for its identification, characterization, and the quality control of its derivatives in various research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy of this compound
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~8.9 - 9.1 | d | ~2.0 |
| H-4 | ~8.2 - 8.4 | d | ~2.0 |
| H-5 | ~8.1 - 8.3 | d | ~8.5 |
| H-8 | ~7.9 - 8.1 | d | ~8.5 |
| H-6 | ~7.7 - 7.9 | t | ~7.5 |
| H-7 | ~7.5 - 7.7 | t | ~7.5 |
| -COCH₃ | ~2.7 - 2.9 | s | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Interpretation of the Predicted ¹H NMR Spectrum:
The protons on the quinoline ring are expected to appear in the aromatic region (δ 7.5-9.1 ppm). The H-2 and H-4 protons, being adjacent to the nitrogen atom and the acetyl group respectively, are anticipated to be the most deshielded and appear at the downfield end of the spectrum. The protons of the benzene ring (H-5, H-6, H-7, and H-8) will exhibit characteristic splitting patterns (doublets and triplets) due to ortho and meta couplings. The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region (δ ~2.7-2.9 ppm).
¹³C NMR Spectroscopy of this compound
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon chemical shifts are sensitive to the electronic environment of each carbon atom. A ¹³C NMR spectrum for 1-(quinolin-3-yl)ethanone is available from SpectraBase.[2]
¹³C NMR Spectral Data for this compound:
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~197.0 |
| C-2 | ~152.0 |
| C-4 | ~135.0 |
| C-3 | ~134.0 |
| C-8a | ~147.0 |
| C-4a | ~128.0 |
| C-5 | ~129.5 |
| C-6 | ~128.5 |
| C-7 | ~129.0 |
| C-8 | ~127.5 |
| -COCH₃ | ~26.0 |
Source: SpectraBase[2]
Interpretation of the ¹³C NMR Spectrum:
The carbonyl carbon of the acetyl group is the most deshielded carbon and appears at the lowest field (~197.0 ppm). The carbons of the quinoline ring appear in the aromatic region (δ 127.5-152.0 ppm). The carbons directly attached to the nitrogen atom (C-2 and C-8a) are significantly deshielded. The methyl carbon of the acetyl group is the most shielded carbon and appears at the highest field (~26.0 ppm).
Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra of quinoline derivatives is crucial for accurate structural analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6 mL.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set appropriate parameters, including the spectral width, number of scans, and relaxation delay.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process and reference the spectrum in a similar manner to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features. An FTIR spectrum for this compound is available on SpectraBase.
Key IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretching (aromatic) |
| ~1690 | Strong | C=O stretching (acetyl group) |
| ~1600, 1570, 1480 | Medium-Strong | C=C and C=N stretching (quinoline ring) |
| ~1360 | Medium | C-H bending (methyl group) |
| ~800-750 | Strong | C-H out-of-plane bending (aromatic) |
Source: Predicted based on general IR correlation tables and data for similar compounds.[6]
Interpretation of the IR Spectrum:
The most prominent peak in the IR spectrum of this compound is the strong absorption band around 1690 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the acetyl group. The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the quinoline ring give rise to a series of bands in the 1600-1480 cm⁻¹ region. The bending vibration of the methyl group in the acetyl moiety is observed around 1360 cm⁻¹. Finally, the strong absorptions in the 800-750 cm⁻¹ range are due to the out-of-plane C-H bending vibrations of the aromatic protons.
Experimental Protocol for IR Spectroscopy
The following protocol outlines the steps for obtaining an IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.
-
-
Instrument Setup:
-
Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
-
Spectrum Acquisition:
-
Acquire the IR spectrum of the sample.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.
-
Label the significant peaks for interpretation.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Predicted Mass Spectrum of this compound
While a specific mass spectrum for this compound was not found in the searched literature, we can predict its fragmentation pattern based on the principles of mass spectrometry and the known fragmentation of quinoline derivatives.[7]
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 171, corresponding to the molecular weight of this compound (C₁₁H₉NO).
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (-•CH₃): A prominent fragment ion is expected at m/z = 156, resulting from the cleavage of the C-C bond between the carbonyl group and the methyl group.
-
Loss of ketene (-CH₂=C=O): A fragment at m/z = 129 could be formed by the loss of a neutral ketene molecule.
-
Loss of carbon monoxide (-CO): A fragment at m/z = 143 is possible due to the loss of a CO molecule from the molecular ion.
-
Experimental Protocol for Mass Spectrometry
The following is a general protocol for obtaining an electron ionization (EI) mass spectrum of an organic compound.
Step-by-Step Methodology:
-
Sample Introduction:
-
Dissolve a small amount of the this compound sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
-
Detection and Spectrum Generation:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
-
Visualizing the Molecular Structure and Spectroscopic Workflow
To better illustrate the concepts discussed, the following diagrams were created using Graphviz.
References
- 1. ijfmr.com [ijfmr.com]
- 2. 1-(Quinolin-3-yl)ethan-1-one | C11H9NO | CID 5325612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Buy 1-(2,4-Dimethylquinolin-3-yl)ethanone | 14428-41-2 [smolecule.com]
The Acetyl Group in 3-Acetylquinoline: A Nexus of Reactivity for Synthetic Innovation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its prevalence in bioactive natural products and its versatile synthetic handles.[1][2] Within this privileged heterocyclic family, 3-acetylquinoline and its derivatives represent a particularly valuable class of building blocks. The acetyl group at the C3 position is not merely a passive substituent; it is a dynamic center of reactivity, profoundly influenced by the electronic landscape of the quinoline ring. This guide provides an in-depth exploration of the chemical behavior of this acetyl moiety, offering field-proven insights and detailed protocols to empower researchers in leveraging its synthetic potential for drug discovery and the development of novel functional materials.
The Electronic Influence of the Quinoline Nucleus
The reactivity of the acetyl group in this compound is intrinsically linked to the electron-withdrawing nature of the quinoline ring system. The nitrogen atom in the quinoline ring exerts a significant inductive and mesomeric effect, rendering the protons on the methyl group of the acetyl function acidic. This enhanced acidity makes the methyl group susceptible to deprotonation, forming a nucleophilic enolate that serves as a key intermediate in a multitude of carbon-carbon bond-forming reactions.
Key Reaction Pathways of the Acetyl Group
The strategic positioning and electronic activation of the acetyl group in this compound open up a diverse array of synthetic transformations. This section will delve into the most significant reactions, providing mechanistic insights and actionable protocols.
Condensation Reactions: Building Molecular Complexity
The acidic α-protons of the acetyl group are readily exploited in base-catalyzed condensation reactions, providing a powerful tool for extending the molecular framework.
The Claisen-Schmidt condensation is a reliable method for the synthesis of α,β-unsaturated ketones, commonly known as chalcones, by reacting an aromatic aldehyde with a ketone.[3] In the context of this compound, this reaction provides access to quinolinyl chalcones, a class of compounds with significant biological activities, including antimicrobial and anticancer properties.[1][4]
Mechanism & Rationale: The reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, which deprotonates the α-carbon of the this compound to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone. The choice of a strong base ensures efficient enolate formation, driving the reaction towards completion. Microwave irradiation has been shown to accelerate this transformation, often leading to higher yields in shorter reaction times.[4]
Caption: Workflow for Claisen-Schmidt Condensation.
Experimental Protocol: Synthesis of a Quinolinyl Chalcone [4][5]
-
Preparation of Reactants: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the desired aromatic aldehyde in methanol.
-
Cooling: Cool the solution to 5–10 °C in an ice bath.
-
Base Addition: To the cooled and stirred solution, add a catalytic amount of pulverized potassium hydroxide (KOH).
-
Reaction Monitoring: Continue stirring for 60 minutes and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Neutralization and Filtration: Carefully acidify the mixture with dilute hydrochloric acid. The resulting solid precipitate is collected by filtration.
-
Purification: Wash the solid with cold water and recrystallize from a suitable solvent, such as methanol, to afford the pure quinolinyl chalcone.
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[6] While the acetyl group of this compound itself is not an "active methylene compound" in the classical sense, it can be functionalized to participate in Knoevenagel-type reactions. For instance, α-halogenation of the acetyl group, as will be discussed later, can be a precursor step. More directly, derivatives of this compound can be synthesized to readily undergo this reaction. This reaction is instrumental in the synthesis of various heterocyclic systems and functionalized alkenes.[7][8]
Mechanism & Rationale: The reaction is initiated by the deprotonation of the active methylene compound by a weak base, such as piperidine or pyridine, to form a carbanion. This carbanion then adds to the carbonyl group of the aldehyde or ketone. Subsequent dehydration of the adduct yields the final product. The use of a weak base is crucial to prevent self-condensation of the carbonyl compound.
Caption: General Mechanism of Knoevenagel Condensation.
Halogenation of the Acetyl Group
The methyl group of the this compound is susceptible to halogenation, typically at the α-position, to yield α-haloacetylquinolines. These compounds are versatile intermediates for further synthetic transformations.
Mechanism & Rationale: Bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide, proceeding via a free radical mechanism.[9] Alternatively, electrophilic bromination can be carried out using bromine in acetic acid. The resulting α-bromoacetyl derivatives are highly reactive towards nucleophiles and are valuable precursors for the synthesis of various heterocyclic compounds.
Experimental Protocol: Synthesis of 3-(Bromoacetyl)-4-hydroxyquinolinone [9]
-
Reactant Setup: A solution of 3-acetyl-4-hydroxyquinolinone in dry carbon tetrachloride is prepared.
-
Initiation: N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide are added to the solution.
-
Reaction Condition: The mixture is refluxed, and the reaction is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography to yield the desired 3-(bromoacetyl)-4-hydroxyquinolinone.
Reduction of the Acetyl Group
The carbonyl group of the this compound can be selectively reduced to a hydroxyl group or completely reduced to an ethyl group, providing access to different classes of quinoline derivatives.
Mechanism & Rationale: Chemoselective reduction of the acetyl group to a secondary alcohol can be achieved using sodium borohydride (NaBH4).[9] This hydride reagent is a mild reducing agent that selectively reduces ketones and aldehydes without affecting other functional groups in the quinoline ring. For complete reduction to the corresponding ethylquinoline, a more robust method like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) can be employed.[9]
| Reduction Method | Reagent | Product |
| Selective Reduction | Sodium Borohydride (NaBH4) | 3-(1-Hydroxyethyl)quinoline |
| Complete Reduction | Zinc Amalgam (Zn(Hg)), HCl | 3-Ethylquinoline |
Oxidation of the Acetyl Group
Oxidation of the acetyl group can lead to the formation of a carboxylic acid or other oxidized derivatives, which are valuable for further functionalization.
Mechanism & Rationale: The Riley oxidation, using selenium dioxide (SeO2), is a known method for the oxidation of methyl ketones.[10] This reaction can be employed for the oxidation of 3-acetyl-1-alkyl-4-hydroxyquinolin-2(1H)-ones. The reaction proceeds through a complex mechanism involving the formation of a selenium ester intermediate.
Mannich Reaction
The Mannich reaction is a three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine to form a β-amino-carbonyl compound known as a Mannich base.[11][12] The acidic α-protons of this compound make it a suitable substrate for this reaction.
Mechanism & Rationale: The reaction begins with the formation of an iminium ion from the amine and formaldehyde. The enol form of the this compound then acts as a nucleophile, attacking the iminium ion to form the C-C bond, yielding the Mannich base.[9] These Mannich bases are important intermediates in the synthesis of various pharmaceuticals.[13]
Caption: Simplified Mechanism of the Mannich Reaction.
Conclusion
The acetyl group in this compound is a versatile functional group that serves as a gateway to a vast chemical space. Its reactivity, governed by the electronic properties of the quinoline core, allows for a wide range of transformations, including condensations, halogenations, reductions, oxidations, and multicomponent reactions. A thorough understanding of these reaction pathways and the ability to apply the detailed protocols presented in this guide will enable researchers to harness the full synthetic potential of this compound and its derivatives in the pursuit of novel therapeutics and advanced materials.
References
- 1. docsdrive.com [docsdrive.com]
- 2. benchchem.com [benchchem.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. researchpublish.com [researchpublish.com]
- 5. mdpi.com [mdpi.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. oarjbp.com [oarjbp.com]
- 13. ijpsonline.com [ijpsonline.com]
3-Acetylquinoline: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of 3-acetylquinoline, a pivotal heterocyclic ketone in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, analytical characterization, and its burgeoning role in the landscape of drug discovery and development. This document is intended for researchers, scientists, and professionals who require a technical and practical understanding of this versatile molecule.
Introduction to a Privileged Scaffold
The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products and its wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] this compound, a key derivative, offers a reactive acetyl group at the 3-position, which serves as a versatile handle for a myriad of chemical transformations. This functionalization allows for the construction of more complex, biologically active molecules, making it a valuable starting material and intermediate in the synthesis of novel therapeutic agents.
Core Physicochemical Properties
A precise understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 33021-53-3 | [2][3][4] |
| Molecular Formula | C₁₁H₉NO | [2][3][4] |
| Molecular Weight | 171.20 g/mol | [2][3][4] |
| IUPAC Name | 1-(quinolin-3-yl)ethanone | [4] |
| Appearance | Typically a solid | N/A |
| Purity | Commercially available up to 97% | [2][4] |
Synthesis and Purification: A Practical Approach
The synthesis of this compound can be achieved through several established methods. One common and effective approach involves a transition metal-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, using a suitable acetyl-donating reagent and a 3-haloquinoline (e.g., 3-bromoquinoline).
Experimental Protocol: Synthesis via Stille Coupling
This protocol describes a representative synthesis of this compound from 3-bromoquinoline and a tributyl(1-ethoxyvinyl)tin precursor, followed by acidic hydrolysis.
Materials:
-
3-Bromoquinoline
-
Tributyl(1-ethoxyvinyl)tin
-
Tetrakis(triphenylphosphine)palladium(0)
-
Anhydrous toluene
-
2M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoquinoline (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: Upon completion, cool the reaction mixture to room temperature. Add 2M hydrochloric acid and stir vigorously for 1-2 hours to effect the hydrolysis of the enol ether intermediate.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Purification Workflow Diagram
Caption: A streamlined workflow for the synthesis and purification of this compound.
Analytical Characterization: Confirming Identity and Purity
Rigorous analytical characterization is paramount to ensure the identity and purity of synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the quinoline ring system and a singlet for the methyl protons of the acetyl group. The aromatic region will display a complex splitting pattern due to the coupling of the quinoline protons.
¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the eleven carbon atoms of the molecule. Key signals include the carbonyl carbon of the acetyl group (typically in the range of 195-205 ppm), the carbons of the quinoline ring, and the methyl carbon of the acetyl group.
Expected NMR Data Summary:
| Assignment | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |
| -CH₃ | ~2.7 (s, 3H) | ~26 |
| Quinoline-H | ~7.5-9.2 (m, 6H) | ~127-152 |
| C=O | N/A | ~197 |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (171.20). The fragmentation pattern is a key identifier.
Predicted Fragmentation Pathway:
The primary fragmentation is expected to be the alpha-cleavage of the acetyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable acylium ion.
Caption: Predicted primary fragmentation pathway of this compound in EI-MS.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its functional groups.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050-3100 | C-H stretch (aromatic) |
| ~2920-2960 | C-H stretch (methyl) |
| ~1680-1700 | C=O stretch (ketone) |
| ~1570-1620 | C=C and C=N stretches (quinoline ring) |
Chemical Reactivity and Applications in Drug Discovery
The acetyl group of this compound is the hub of its reactivity, enabling a wide array of chemical transformations to generate diverse molecular scaffolds.
Key Reactions:
-
Condensation Reactions: The acetyl group can undergo condensation with various nucleophiles, such as hydrazines and hydroxylamines, to form pyrazoles, isoxazoles, and other heterocyclic systems.
-
Halogenation: Alpha-halogenation of the acetyl group provides a reactive intermediate for further nucleophilic substitution.
-
Oxidation and Reduction: The ketone can be oxidized to a carboxylic acid or reduced to a secondary alcohol, providing access to different functionalities.
Role in Targeting Signaling Pathways
Quinoline-based compounds have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. A prominent example is the PI3K/Akt/mTOR pathway, a central node in cell growth, proliferation, and survival.
Several quinoline derivatives have been developed as inhibitors of PI3K and/or mTOR. The quinoline scaffold often serves as a key pharmacophore, interacting with the ATP-binding pocket of these kinases.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based inhibitors.
Safety Information
As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Toxicology: While specific toxicological data for this compound is limited, related quinoline compounds can be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[5] Assume the compound is hazardous and handle it accordingly.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.[6][7]
Conclusion
This compound is a molecule of significant interest to the scientific community, particularly those in the fields of organic synthesis and drug discovery. Its well-defined physicochemical properties, accessible synthetic routes, and the versatile reactivity of its acetyl group make it a valuable building block for the creation of novel and complex molecular architectures. As research into the therapeutic potential of quinoline derivatives continues to expand, the importance of this compound as a key intermediate is poised to grow, paving the way for the development of next-generation therapeutics.
References
- 1. chemistry.utah.edu [chemistry.utah.edu]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap [eureka.patsnap.com]
Introduction: The Significance of the Quinoline Scaffold
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Acetylquinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system, a bicyclic heterocycle composed of fused benzene and pyridine rings, represents a cornerstone scaffold in the fields of medicinal chemistry and materials science.[1] Its inherent aromaticity and the capacity for extensive functionalization make it a privileged structure in the design of novel therapeutic agents and functional materials.[2][3] Quinoline derivatives exhibit a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties, solidifying their importance in drug discovery.[2][4][5]
Among the myriad of quinoline derivatives, this compound emerges as a particularly versatile synthetic intermediate.[6] The presence of the acetyl group at the 3-position provides a reactive handle for a multitude of chemical transformations, allowing for the construction of complex, polyfunctional molecules and diverse compound libraries. This guide offers a comprehensive exploration of the core physicochemical properties, reactivity, synthesis, and applications of this compound, tailored for professionals engaged in chemical research and pharmaceutical development.
Physicochemical and Spectroscopic Profile
This compound is typically a pale cream to pale brown powder at room temperature.[7][8] Understanding its fundamental physical and spectroscopic properties is the first step in its effective utilization in a laboratory setting.
Core Properties
A summary of the key physicochemical properties of this compound is presented below. These values are critical for predicting its behavior in various solvents and reaction conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO | [6][9] |
| Molecular Weight | 171.20 g/mol | [6][9] |
| Appearance | Pale cream to pale brown powder | [7][8] |
| Melting Point | 94.0 - 104.0 °C | [7][8] |
| Boiling Point | 139 °C (at 4 mmHg) | [9] |
| CAS Number | 33021-53-3 | [7][9] |
| InChI Key | VMZYRGLKJCRGST-UHFFFAOYSA-N | [6][9] |
Spectroscopic Signature
The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretch of the acetyl group, typically appearing around 1660-1690 cm⁻¹. Additional prominent peaks arise from the C=C and C=N stretching vibrations of the aromatic quinoline ring system.[4] The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-H out-of-plane bending motions appear at lower frequencies.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides clear diagnostic signals. A sharp singlet integrating to three protons is observed in the aliphatic region (around δ 2.5-2.8 ppm) for the methyl protons of the acetyl group. The aromatic region (δ 7.5-9.5 ppm) displays a complex pattern of multiplets corresponding to the seven protons on the quinoline ring. The protons at C2 and C4 are typically the most deshielded due to the influence of the heterocyclic nitrogen atom.
-
¹³C NMR : The carbon NMR spectrum will show a signal for the carbonyl carbon around δ 200 ppm.[12] The methyl carbon of the acetyl group appears in the upfield region (around δ 25-30 ppm). The remaining nine signals in the aromatic region correspond to the carbons of the quinoline ring.
-
-
Mass Spectrometry : In mass spectrometry, this compound will exhibit a prominent molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 171).
Synthesis and Reaction Chemistry
The synthetic accessibility and predictable reactivity of this compound make it a valuable building block in organic synthesis.
Key Synthetic Pathways
Several robust methods have been developed for the synthesis of the this compound core. One highly efficient approach is a cascade reaction involving the condensation of 2-aminobenzaldehydes with methyl vinyl ketone.[13] This method proceeds through a sequence of aza-Michael addition, intramolecular Aldol condensation, and subsequent aromatization, often catalyzed by enzymes like α-amylase for improved yields and milder conditions.[13]
Detailed Experimental Protocol: α-Amylase Catalyzed Synthesis
The following protocol is adapted from established biocatalytic methods for its efficiency and sustainability.[13]
-
Reaction Setup : In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 mmol) and methyl vinyl ketone (1.2 mmol) in an appropriate solvent system (e.g., aqueous buffer).
-
Catalyst Addition : Introduce α-amylase as the catalyst. The optimal enzyme loading should be determined empirically but typically ranges from 10-20 mg per mmol of substrate.
-
Reaction Execution : Stir the mixture vigorously at room temperature (or slightly elevated temperature, e.g., 30-40 °C) to ensure proper mixing.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup : Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Concentrate the crude product under reduced pressure. Purify the residue using flash column chromatography on silica gel to obtain pure this compound.
Chemical Reactivity and Derivatization
The chemical behavior of this compound is governed by the interplay between the electron-withdrawing acetyl group and the quinoline nucleus. This dual functionality allows for selective transformations at multiple sites.
-
Reactions at the Acetyl Group : The acetyl moiety is a versatile functional group. The carbonyl can undergo standard reactions such as reduction to an alcohol or conversion to an oxime.[14] The α-protons are acidic and can be deprotonated to form an enolate, which can then participate in aldol condensations or be alkylated. A particularly powerful transformation is its reaction with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, which serves as a key intermediate for synthesizing fused heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines.[14]
-
Reactivity of the Quinoline Ring : The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the acetyl group at the 3-position further influences this reactivity, enhancing the electrophilicity at the C4 position.[6] This makes the C4 position susceptible to nucleophilic attack under certain conditions. The nitrogen atom can be quaternized or oxidized to an N-oxide, which can alter the reactivity of the ring system for subsequent modifications.
Applications in Drug Discovery and Materials Science
The this compound scaffold is a prolific source for the development of biologically active compounds. Its derivatives have been extensively investigated for a wide range of therapeutic applications.
-
Anticancer Agents : Numerous derivatives have shown potent activity as kinase inhibitors, which are critical for disrupting cancer signaling pathways.[5] For instance, certain this compound-based compounds have been identified as promising inhibitors of Phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy.[14]
-
Antimicrobial and Antimalarial Activity : The quinoline core is famous for its role in antimalarial drugs like chloroquine. Novel derivatives synthesized from this compound have been screened for both antimicrobial and antimalarial properties, with some showing potent activity.[14]
-
Anti-inflammatory and Analgesic Properties : The structural versatility of the scaffold has allowed for the development of compounds with significant anti-inflammatory and analgesic effects.[4]
-
Fluorescent Probes and Dyes : The conjugated aromatic system of quinoline imparts fluorescent properties, making its derivatives useful in the development of chemical sensors, dyes, and pigments.[4]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be observed when handling this compound.
-
Hazard Identification : this compound is generally classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] It is also harmful if swallowed.
-
Personal Protective Equipment (PPE) : Always use in a well-ventilated area or under a chemical fume hood.[15] Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]
-
Handling and Storage : Avoid generating dust. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[15]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chemical entity whose significance is rooted in its versatile reactivity and the proven biological relevance of the quinoline scaffold. Its well-defined physicochemical properties, accessible synthetic routes, and predictable chemical behavior make it an indispensable tool for medicinal chemists and materials scientists. The ability to readily derivatize both the acetyl group and the quinoline ring provides a strategic platform for generating novel molecular architectures with tailored functions, ensuring its continued prominence in the quest for new therapeutics and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, 97%|CAS 33021-53-3 [benchchem.com]
- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
- 10. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safe Handling and Application of 3-Acetylquinoline
This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 3-Acetylquinoline. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The information herein is synthesized from established safety data and the known reactivity of quinoline derivatives to ensure a thorough understanding and promote a culture of safety in the laboratory.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound (CAS No: 33021-53-3) is a functionalized quinoline derivative that serves as a key building block in organic synthesis.[1] The quinoline core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The presence of the acetyl group at the 3-position offers a reactive handle for a variety of chemical transformations, such as condensations, cyclizations, and other modifications to generate diverse molecular scaffolds for drug discovery and materials science.[1][4]
Physicochemical and Toxicological Profile
A thorough understanding of the physicochemical properties and toxicological profile of this compound is fundamental to its safe handling.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 33021-53-3 | [5][6][7] |
| Molecular Formula | C₁₁H₉NO | [1][5] |
| Molecular Weight | 171.19 g/mol | |
| Appearance | Solid or liquid | [5] |
| Purity | Typically ≥97% | [5] |
| Storage Temperature | Room temperature, sealed in a dry environment | [5] |
| IUPAC Name | 1-(quinolin-3-yl)ethanone | [5] |
| InChI Key | VMZYRGLKJCRGST-UHFFFAOYSA-N | [5] |
Toxicological Assessment and Hazard Identification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][5][8]
-
Hazard Statements:
While specific toxicological studies on this compound are not extensively documented in publicly available literature, the known toxicology of the parent quinoline molecule suggests that caution is warranted. Quinoline itself is suspected of causing genetic defects and may cause cancer.[9] Therefore, it is prudent to handle this compound with the assumption of potential systemic effects and to minimize exposure through all routes.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential when working with this compound.
Laboratory Ventilation
All handling of this compound, particularly when in powdered or volatile form, should be conducted within a properly functioning chemical fume hood.[10] This is the primary engineering control to minimize inhalation exposure.
Personal Protective Equipment (PPE) Protocol
A standard PPE ensemble for handling this compound includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[10]
-
Skin Protection: A lab coat and disposable nitrile gloves should be worn at all times. For prolonged or direct contact, consider double-gloving.[10]
-
Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Safe Handling and Storage Procedures
Adherence to strict protocols for handling and storage is critical to prevent accidental exposure and maintain the integrity of the compound.
General Handling Practices
-
Avoid Inhalation, Ingestion, and Skin Contact: Always handle this compound with care to prevent direct contact.
-
Use Appropriate Tools: Use spatulas and other tools to handle the solid material, avoiding direct contact with gloves.
-
Maintain Good Housekeeping: Clean up any spills promptly and keep the work area tidy.
-
Wash Hands Thoroughly: Always wash hands with soap and water after handling the compound, even if gloves were worn.[11]
Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.[11]
-
Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight.[5][12]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous reactions.[13][14] A comprehensive list of incompatible chemicals should be consulted.[13][14]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[16][17] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[16][18] Remove contact lenses if present and easy to do.[18] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]
Accidental Release Measures
-
Small Spills: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that minimizes dust generation (e.g., using a HEPA-filtered vacuum).
-
Ventilation: Ensure the area is well-ventilated after a spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire. For fires involving organic solids, dry chemical, carbon dioxide, or foam extinguishers are generally suitable.[19]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may scatter the material.
-
Hazardous Combustion Products: Combustion of this compound may produce toxic gases, including carbon oxides and nitrogen oxides.[20]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[10] Do not dispose of down the drain.[10] Waste should be collected in a designated, labeled container for hazardous waste.
Conclusion
This compound is a valuable synthetic tool with significant potential in chemical research and development. Its safe use is contingent upon a thorough understanding of its hazards and the consistent application of sound laboratory practices. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and foster a safe and productive research environment.
References
- 1. This compound, 97%|CAS 33021-53-3 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 33021-53-3 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 33021-53-3 [sigmaaldrich.com]
- 8. 33021-53-3 | this compound | Ketones | Ambeed.com [ambeed.com]
- 9. health.state.mn.us [health.state.mn.us]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. scribd.com [scribd.com]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 15. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]
- 16. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 17. Skin Exposure First Aid - Trusted Poison Help - Missouri Poison Center [missouripoisoncenter.org]
- 18. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 19. Evaluating Class B Fire Extinguishing Efficacies of Organic Nitro Compounds Based Aerosol Forming Compositions [pubs.sciepub.com]
- 20. fertilizerseurope.com [fertilizerseurope.com]
Methodological & Application
The Friedländer Synthesis: A Versatile Approach to Substituted Quinolines for Research and Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds and functional materials.[1][2] Among the myriad of synthetic routes to this privileged heterocycle, the Friedländer synthesis stands out for its simplicity, efficiency, and versatility.[3][4] Developed by Paul Friedländer in 1882, this classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone, to construct the quinoline ring system.[5][6] This application note provides an in-depth guide for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical troubleshooting advice to effectively leverage the Friedländer synthesis in the laboratory.
Mechanistic Pathways: A Tale of Two Condensations
The elegance of the Friedländer synthesis lies in its straightforward assembly of the quinoline core. However, the precise sequence of bond-forming events can vary depending on the reaction conditions, primarily proceeding through two plausible mechanistic pathways.[7] Both routes culminate in the formation of the quinoline ring via a cyclization and dehydration cascade.
Pathway A: The Aldol-First Approach
Under many conditions, the reaction is believed to initiate with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone. The resulting aldol adduct then undergoes dehydration to furnish an α,β-unsaturated carbonyl intermediate. Subsequently, an intramolecular cyclization occurs as the amino group attacks the carbonyl carbon, followed by a final dehydration step to yield the aromatic quinoline product.[7]
Pathway B: The Schiff Base-First Approach
Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl reactant and the carbonyl group of the methylene-containing compound. Tautomerization of the Schiff base to an enamine is followed by an intramolecular aldol-type cyclization. The subsequent dehydration of this intermediate affords the final substituted quinoline.[2]
Experimental Protocols: A Practical Guide
The versatility of the Friedländer synthesis is reflected in the wide range of effective protocols. The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired outcome. Below are detailed step-by-step methodologies for common variations of this reaction.
Protocol 1: Lewis Acid-Catalyzed Synthesis of a Polysubstituted Quinoline
This protocol employs a Lewis acid catalyst, which often allows for milder reaction conditions and improved yields.[1]
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Zirconium(IV) chloride (ZrCl₄)
-
Ethanol
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[1]
-
Stir the reaction mixture at 60 °C.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the product with ethyl acetate (3 x 20 mL).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.[1]
Protocol 2: Base-Catalyzed Friedländer Synthesis
The classical Friedländer synthesis often utilizes a base catalyst. This protocol provides a general procedure for this approach.[7]
Materials:
-
2'-Aminoacetophenone Hydrochloride
-
Ketone with an α-methylene group (e.g., cyclohexanone)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2'-Aminoacetophenone Hydrochloride (1.72 g, 10 mmol) in ethanol (25 mL).[7]
-
Add the ketone (12 mmol) to the solution.[7]
-
In a separate beaker, dissolve potassium hydroxide (1.12 g, 20 mmol) in a small amount of water and add it to the reaction mixture.[7]
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.[7]
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.[7]
-
Collect the precipitated solid by vacuum filtration.[7]
-
Wash the solid with cold ethanol.[7]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.[7]
Protocol 3: Microwave-Assisted Synthesis of a Fused Quinoline
Microwave irradiation can significantly accelerate the Friedländer reaction, often leading to higher yields in shorter reaction times.[8][9]
Materials:
-
2'-Aminoacetophenone Hydrochloride
-
Cyclic ketone (e.g., 4-cholesten-3-one)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave reaction vial, combine 2'-Aminoacetophenone Hydrochloride (1.2 equivalents), the cyclic ketone (1 equivalent), and p-Toluenesulfonic acid monohydrate (10 mol%).[7]
-
Add toluene as the solvent.[7]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes), monitoring the pressure.[7]
-
After the reaction is complete, cool the vial to room temperature.
-
Open the vial and dilute the contents with ethyl acetate.[7]
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[7]
-
Purify the crude product by flash chromatography.[7]
Data Presentation: A Comparative Look at Catalysis
The choice of catalyst can have a profound impact on the efficiency of the Friedländer synthesis. The following table summarizes representative data from the literature, comparing the performance of various catalysts under different conditions.
| 2-Aminoaryl Carbonyl | α-Methylene Carbonyl | Catalyst | Conditions | Yield (%) | Reference |
| 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄ | EtOH/H₂O, 60°C, 2h | 92 | [1] |
| 2-Aminobenzophenone | Acetylacetone | Cu-MOF | Toluene, 100°C, 2h | 95 | [1] |
| 2-Aminobenzaldehyde | Cyclohexanone | None | Water, 70°C, 3h | 97 | [10] |
| 2-Aminobenzophenone | Cyclohexanone | Nickel Nanoparticles | Solvent-free, 80°C, 30 min | 96 | [11] |
| 2-Aminobenzophenone | 1,3-Cyclohexanedione | Graphene Oxide | Methanol, 70°C, 30 min | 94 | [12] |
| 2-Aminobenzophenone | Dimedone | MOPS/Al₂O₃ | Microwave, 10 min | 92 | [13][14] |
| 2-Aminoacetophenone | 2,4-Pentanedione | H-ZSM-5h | Toluene, reflux, 6h | 82 | [11] |
Troubleshooting Common Challenges
While the Friedländer synthesis is generally robust, researchers may encounter issues such as low yields or the formation of side products. A systematic approach to troubleshooting can often resolve these challenges.[15]
-
Low Yield:
-
Suboptimal Reaction Conditions: The traditional high temperatures and harsh acidic or basic conditions can lead to degradation of starting materials or products.[5] Consider employing milder catalysts such as Lewis acids, organocatalysts, or nanocatalysts.[3][16] Microwave-assisted synthesis can also improve yields by reducing reaction times.[8]
-
Catalyst Inactivity: Ensure the catalyst is active and used in the appropriate loading. For solid-supported catalysts, verify their integrity and surface area.
-
Poor Substrate Reactivity: Electron-withdrawing groups on the 2-aminoaryl carbonyl compound can decrease its nucleophilicity, slowing down the reaction. Conversely, highly reactive α-methylene compounds may undergo self-condensation. Adjusting stoichiometry or the rate of addition of one reactant can sometimes mitigate these issues.
-
-
Regioselectivity Issues:
-
When using unsymmetrical ketones, a mixture of regioisomers can be formed.[5] The choice of catalyst can significantly influence the regioselectivity. For instance, certain amine catalysts have been shown to favor the formation of 2-substituted quinolines.[5] Introducing a phosphoryl group on the α-carbon of the ketone or using ionic liquids can also enhance regioselectivity.[5]
-
-
Side Reactions:
Conclusion
The Friedländer synthesis remains a powerful and highly relevant tool for the synthesis of substituted quinolines. Its operational simplicity, coupled with the continuous development of new catalysts and methodologies, ensures its continued importance in academic research and industrial drug development. By understanding the underlying mechanisms, carefully selecting reaction conditions, and employing systematic troubleshooting, researchers can effectively harness this versatile reaction to create diverse libraries of quinoline derivatives for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. benchchem.com [benchchem.com]
- 8. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques | Bentham Science [eurekaselect.com]
- 15. benchchem.com [benchchem.com]
- 16. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Acetylquinoline Derivatives
Target Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical sciences.
Introduction: The Strategic Advantage of Microwave Synthesis in Quinoline Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The functionalization of the quinoline ring, particularly at the 3-position with an acetyl group, provides a versatile handle for further molecular elaboration in drug discovery programs. Traditional methods for the synthesis of these valuable compounds often involve lengthy reaction times, harsh conditions, and modest yields.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1] By utilizing dielectric heating, microwaves provide rapid, uniform, and efficient energy transfer directly to the reacting molecules.[2] This results in dramatic reductions in reaction times (from hours to minutes), often accompanied by substantial increases in product yields and purity.[1][3] For researchers in drug development, this translates to accelerated discovery cycles, enabling the rapid generation of compound libraries for screening and lead optimization.
These application notes provide detailed, field-proven protocols for the microwave-assisted synthesis of 3-acetylquinoline derivatives via two powerful and reliable methods: the Friedländer Annulation and the Gould-Jacobs Reaction . The causality behind experimental choices, mechanistic insights, and comparative data are presented to empower researchers to confidently adopt and adapt these methodologies.
Core Principles of Microwave-Assisted Synthesis
The enhanced reaction rates observed in microwave chemistry are primarily due to thermal effects, where the ability to rapidly reach and maintain high temperatures and pressures accelerates reaction kinetics.[1] Polar molecules, such as the reactants and solvents in the following protocols, efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This eliminates the temperature gradients common with conventional heating, which relies on slower heat transfer from the vessel walls.[2]
Protocol 1: Rapid Synthesis of 3-Acetyl-2-methylquinolines via Microwave-Assisted Friedländer Annulation
The Friedländer synthesis is a cornerstone reaction for quinoline formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a β-dicarbonyl compound.[4][5] This protocol details the synthesis of 3-acetyl-2-methylquinoline from 2-aminoacetophenone and acetylacetone.
Causality and Mechanistic Insight
Under microwave irradiation, the acid-catalyzed condensation between the 2-aminoacetophenone and acetylacetone is significantly accelerated. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration. The high temperatures rapidly achieved in the sealed microwave vessel drive the equilibrium towards the dehydrated quinoline product, minimizing side reactions and dramatically shortening the reaction time. Acetic acid serves as both a catalyst and a solvent that couples efficiently with microwaves.[6]
A plausible mechanism for the Friedländer synthesis involves two main pathways. The first begins with an aldol addition between the enol of the ketone and the protonated 2-aminoaryl ketone, followed by cyclization and dehydration. The second pathway involves the initial formation of a Schiff base between the two reactants, which then undergoes an intramolecular aldol condensation and subsequent dehydration to yield the quinoline.[5]
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted Friedländer synthesis of 3-acetyl-2-methylquinoline.
Detailed Protocol
Materials and Equipment:
-
2-Aminoacetophenone
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
-
Flash chromatography system
Procedure:
-
To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 2-aminoacetophenone (1 mmol, 135 mg).
-
Add acetylacetone (2 mmol, 200 mg, 0.20 mL).
-
Add glacial acetic acid (2 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes.[6]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Carefully uncap the vessel and quench the reaction mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous mixture with DCM or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane-ethyl acetate gradient) to afford the pure 3-acetyl-2-methylquinoline.
Comparative Performance Data
| Method | Reaction Time | Temperature | Yield | Reference |
| Microwave | 5-10 minutes | 160°C | Excellent (typically >85%) | [6][7] |
| Conventional | Several days | Room Temperature | Very Poor | [6][7] |
Protocol 2: Green Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives via Microwave-Assisted Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic method for synthesizing 4-hydroxyquinolines. It involves the reaction of an aniline with an alkoxymethylenemalonate derivative, followed by thermal cyclization. This microwave-assisted protocol details a two-step, one-pot synthesis starting from an aniline and ethyl acetoacetate to form the key enamine intermediate, which is then cyclized under microwave irradiation.
Causality and Mechanistic Insight
This protocol is divided into two stages. The first is a microwave-assisted condensation to form the enamine intermediate. This step is often performed solvent-free, which is a key green chemistry advantage. The second stage is the thermal cyclization of the enamine. Under microwave heating, the high temperatures required for this cyclization are reached rapidly and uniformly, leading to a significant reduction in reaction time compared to conventional heating in high-boiling solvents like diphenyl ether.[8][9]
The mechanism involves the initial formation of an enamine from the aniline and ethyl acetoacetate. This intermediate then undergoes an intramolecular cyclization at high temperature, followed by the elimination of ethanol to yield the 3-acetyl-4-hydroxyquinoline.
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted Gould-Jacobs synthesis of 3-acetyl-4-hydroxyquinolines.
Detailed Protocol
Materials and Equipment:
-
Substituted Aniline
-
Ethyl Acetoacetate
-
Diphenyl ether (or another high-boiling solvent)
-
Hexane
-
Ethanol
-
Microwave synthesis reactor
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
Step 1: Synthesis of the Enamine Intermediate
-
In a 10 mL microwave reaction vessel, combine the substituted aniline (1 mmol) and ethyl acetoacetate (1.2 mmol).
-
Seal the vessel and irradiate in the microwave reactor at 100-120°C for 5-10 minutes under solvent-free conditions.
-
Monitor the reaction by TLC until the starting aniline is consumed.
Step 2: Cyclization to the 3-Acetyl-4-hydroxyquinoline
-
To the crude enamine intermediate in the same reaction vessel, add diphenyl ether (2-3 mL).
-
Seal the vessel and irradiate in the microwave reactor at 240-250°C for 15-20 minutes.
-
After cooling to room temperature, add hexane to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with hexane.
-
Recrystallize the crude product from ethanol to obtain the pure 3-acetyl-4-hydroxyquinoline derivative.
Comparative Performance Data for Cyclization Step
| Method | Reaction Time | Temperature | Yield | Reference |
| Microwave | 15-20 minutes | 240-250°C | Good to Excellent (typically 70-90%) | [8][9] |
| Conventional | Several hours | Reflux in Diphenyl Ether | Moderate to Good | [8] |
Safety and Best Practices
-
Use Dedicated Equipment: All microwave-assisted reactions should be performed in a dedicated scientific microwave reactor, not a domestic microwave oven. Laboratory-grade systems have essential safety features for temperature and pressure control.[1]
-
Sealed Vessel Chemistry: Be aware that heating solvents above their boiling points in sealed vessels will generate significant pressure. Always use appropriate reaction vessels and do not exceed the recommended fill volumes.
-
Solvent Choice: Select solvents that are stable at the reaction temperatures and have a high dielectric constant for efficient microwave absorption. Polar solvents like DMF, ethanol, and acetic acid are excellent choices.[1]
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of this compound derivatives. The protocols detailed herein for the Friedländer annulation and Gould-Jacobs reaction demonstrate the power of this technology to dramatically reduce reaction times, improve yields, and promote greener chemical practices. By understanding the principles of microwave heating and the mechanisms of these classic reactions, researchers can accelerate the discovery and development of novel quinoline-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
Authored by: Senior Application Scientist, Medicinal Chemistry Division
An Application Guide to the Medicinal Chemistry of 3-Acetylquinoline: Synthesis, Derivatization, and Biological Frontiers
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2][3] Among the myriad of quinoline derivatives, this compound stands out as a particularly versatile building block, or synthon. Its reactive acetyl group at the C-3 position serves as a synthetic handle for a vast array of chemical transformations, enabling the creation of diverse molecular architectures. This guide provides an in-depth exploration of this compound's role in drug discovery, detailing proven synthetic protocols for its derivatization, summarizing its applications in key therapeutic areas, and explaining the causal logic behind experimental design. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold for the creation of novel therapeutic agents.
The Strategic Importance of the this compound Scaffold
The power of the this compound scaffold lies in the reactivity of its ketone functional group. This group is an electrophilic center, readily participating in reactions with nucleophiles. It also possesses acidic α-protons, allowing it to act as a nucleophile in its enol or enolate form. This dual reactivity is the key to its utility, providing access to a rich variety of more complex heterocyclic systems.[4][5]
The general workflow for utilizing this compound in a drug discovery program involves leveraging this reactivity to generate a library of diverse derivatives, which are then screened for biological activity. Promising hits can be further optimized through iterative chemical synthesis and biological testing.
Caption: General drug discovery workflow using the this compound scaffold.
Key Synthetic Transformations and Protocols
The 3-acetyl group is a versatile starting point for constructing a variety of other functional groups and heterocyclic rings. Below are detailed protocols for two of the most powerful and widely used transformations.
Protocol: Synthesis of Quinolinyl-Chalcones via Claisen-Schmidt Condensation
Rationale: The Claisen-Schmidt condensation is a robust reaction that forms a carbon-carbon bond between a ketone (here, this compound) and an aromatic aldehyde. The resulting α,β-unsaturated ketones, known as chalcones, are not only biologically active in their own right but are also critical intermediates for synthesizing other heterocycles like pyrazoles and pyrimidines.[6][7] The base catalyst (e.g., NaOH or KOH) is essential for deprotonating the α-carbon of the acetyl group, forming the nucleophilic enolate that attacks the aldehyde.
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and a substituted aromatic aldehyde (11 mmol) in 30 mL of ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add 10 mL of an aqueous 10% sodium hydroxide (NaOH) solution dropwise. The addition of a base is critical for generating the enolate ion.
-
Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. A precipitate often forms as the product is generated.
-
Work-up and Isolation: Pour the reaction mixture into 100 mL of crushed ice and acidify with dilute HCl to neutralize the excess NaOH. The solid chalcone product will precipitate out.
-
Purification: Filter the crude product using a Büchner funnel, wash thoroughly with cold water, and dry. For higher purity, the product can be recrystallized from ethanol.
-
Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol: Synthesis of Pyrazole-Quinoline Hybrids
Rationale: Hybrid molecules that incorporate two or more pharmacophores can exhibit enhanced activity or a novel mechanism of action. This protocol uses the quinolinyl-chalcone synthesized above as a precursor. The reaction with hydrazine hydrate proceeds via a Michael addition followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazole ring.[4][5][6] This is a cornerstone of heterocyclic chemistry for creating potent bioactive agents.
Step-by-Step Methodology:
-
Reactant Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the quinolinyl-chalcone (5 mmol) in 20 mL of glacial acetic acid. Acetic acid serves as both the solvent and a catalyst for the cyclization step.
-
Reagent Addition: Add hydrazine hydrate (10 mmol) to the solution. For substituted pyrazoles, a substituted hydrazine (e.g., phenylhydrazine) can be used.
-
Reaction Conditions: Heat the mixture to reflux (approximately 118°C) and maintain for 6-8 hours. Monitor the reaction's completion using TLC.
-
Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. The pyrazole-quinoline hybrid will precipitate.
-
Purification: Filter the solid, wash with water to remove residual acetic acid, and then wash with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.
-
Characterization: Verify the final structure and purity using ¹H-NMR, ¹³C-NMR, and HRMS (High-Resolution Mass Spectrometry).
Therapeutic Applications in Drug Discovery
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas.
Anticancer Activity
The quinoline core is present in several clinically used anticancer drugs.[8] Derivatives of this compound have shown potent cytotoxic effects against a range of cancer cell lines, often by inhibiting key signaling pathways essential for tumor growth and survival.[3][9][10]
Mechanism of Action: A primary mechanism is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][6] By blocking these receptors, the compounds can halt downstream signaling cascades responsible for cell proliferation and angiogenesis.
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
Quantitative Data: Anticancer Activity
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinolinyl-Chalcone (53) | SKBR-3 (Breast) | 0.70 | [7] |
| Quinolinyl-Chalcone (53) | H1299 (Lung) | 1.41 | [7] |
| Quinolinyl-Chalcone (22) | MDA-MB-231 (Breast) | < 1.05 | [7] |
| Quinoline Derivative (91b1) | AGS (Gastric) | < CDDP | [10] |
| Quinoline-3-carboxamide | MCF-7 (Breast) | 3.35 | [7] |
IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency.
Protocol: In Vitro Cytotoxicity (MTS Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours. The MTS reagent is converted by viable cells into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.[10]
Antimicrobial Activity
With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics and antifungals.[11][12] Quinoline-based compounds, including fluoroquinolone antibiotics, have a long history of use in treating infections.[13] Novel derivatives of this compound have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[11][14][15]
Quantitative Data: Antimicrobial Activity
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Oxadiazole Derivative (7a-g) | Gram-positive/negative bacteria | Promising vs. Trimethoprim | [14] |
| N-methylbenzoindoloquinoline (8) | Vancomycin-resistant E. faecium | 4 | [11] |
| Quinoline Derivative (6) | C. difficile | ≤ 4.0 | [15] |
| Triazole-Quinoline Conjugate (37) | Drug-resistant M. tuberculosis | 0.08 - 0.31 | [11] |
MIC: Minimum Inhibitory Concentration. The lowest concentration that inhibits visible growth.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized suspension of the microbial strain (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial suspension to each well. Include positive (microbe, no drug) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Neuroprotective Potential
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies, including oxidative stress, neuroinflammation, and neuronal apoptosis.[16][17] The quinoline scaffold is considered "privileged" for its ability to be functionalized into multi-target-directed ligands (MTDLs) that can address several of these pathways simultaneously.[16][18] Derivatives have been designed to act as antioxidants, anti-inflammatory agents, and inhibitors of enzymes like acetylcholinesterase (AChE).[18][19]
Mechanism of Action: Many quinoline derivatives exert neuroprotection by activating the Keap1-Nrf2 pathway.[20] Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPX), thereby protecting neurons from oxidative damage.[16][17][20]
Protocol: In Vitro Neuroprotection Assay (H₂O₂-induced Oxidative Stress)
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or HT-22) in a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of the this compound derivative for 12-24 hours.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for 4-6 hours to induce oxidative stress and cell death.
-
Viability Assessment: Measure cell viability using the MTS or MTT assay as described in the anticancer protocol.
-
Analysis: An effective neuroprotective compound will result in a significantly higher percentage of cell viability in the pre-treated wells compared to wells treated with H₂O₂ alone.
Conclusion and Future Outlook
This compound is a high-value scaffold that provides a robust and versatile platform for medicinal chemists. The synthetic accessibility and the diverse reactivity of its acetyl group allow for the systematic exploration of chemical space to address a wide range of biological targets. The demonstrated success of its derivatives in preclinical models of cancer, infectious diseases, and neurodegeneration underscores its importance. Future research will likely focus on developing more sophisticated, multi-target agents and employing modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, to accelerate the discovery of new drug candidates based on this exceptional molecular framework.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican | MDPI [mdpi.com]
- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. researchgate.net [researchgate.net]
- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Neuroprotective Effects of a 3-Amino Quinazoline Derivative via Keap1-Nrf2 Pathway Activation in an ICV-STZ-Induced Rat Model of Sporadic Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Acetylquinoline as a Cornerstone in Modern Agrochemical Synthesis
Abstract
The quinoline scaffold is a privileged structure in the development of bioactive compounds, demonstrating a remarkable breadth of applications in both medicine and agriculture.[1][2] Within this chemical class, 3-acetylquinoline emerges as a particularly versatile and powerful intermediate. Its strategic placement of a reactive acetyl group on the quinoline core provides a synthetic handle for a multitude of chemical transformations, enabling the creation of diverse molecular architectures with potent agrochemical activities. This guide provides an in-depth exploration of this compound's application in the synthesis of next-generation fungicides, herbicides, and insecticides, complete with detailed protocols and the scientific rationale underpinning these synthetic strategies.
The Strategic Importance of the Quinoline Scaffold in Agrochemicals
The global agricultural sector faces the dual challenges of a rising population and the increasing prevalence of resistance to existing crop protection agents.[3][4] This necessitates the discovery of novel agrochemicals with unique mechanisms of action. Quinoline derivatives have risen to this challenge, providing a robust chemical framework for developing effective fungicides, herbicides, and pesticides.[5][6][7]
Commercially successful examples underscore the scaffold's utility:
-
Quinoxyfen: A protective fungicide used to control powdery mildew.[8]
-
Quinclorac: A selective, hormone-type herbicide effective against problematic weeds in rice cultivation.[8]
-
Tebufloquin: A novel fungicide for managing rice blast.[8]
-
Quinofumelin: A new fungicide with a unique mode of action, showing no cross-resistance with existing fungicides.[3][4]
The efficacy of these compounds stems from the quinoline core's ability to be extensively functionalized, allowing for the fine-tuning of physicochemical properties and biological activity.
Chemical Profile and Reactivity of this compound
This compound is a key building block whose value lies in the reactivity of its side-chain acetyl group. This group is not merely a passive substituent; it is an active participant in chemical synthesis, serving as an electrophilic site and a precursor for a wide array of functional groups.
Key Reactive Features:
-
Carbonyl Reactivity: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, forming the basis for condensation reactions.
-
α-Proton Acidity: The methyl protons adjacent to the carbonyl are acidic, allowing for enolate formation and subsequent reactions.
-
Versatile Conversions: The acetyl group can be readily converted into other functional moieties such as oximes, hydrazones, pyrazoles, isoxazoles, and chalcones, each of which can serve as a critical pharmacophore in a bioactive molecule.[9][10]
This inherent reactivity makes this compound an ideal starting point for creating large libraries of derivatives for high-throughput screening in agrochemical discovery programs.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Chemistry of Quinolines and their Agrochemical Potential: Ingenta Connect [ingentaconnect.com]
- 3. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum [elifesciences.org]
- 4. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Quinoline Derivatives in Discovery and Development of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 3-Acetylquinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents with activities spanning from antimalarial to anticancer, antibacterial, and anti-inflammatory roles.[1][2][3][4] First isolated from coal tar in 1834, this nitrogen-containing heterocyclic system offers a unique combination of structural rigidity, aromaticity, and hydrogen bonding capability, making it a privileged scaffold in drug design.[2][4] Among its many derivatives, 3-acetylquinoline stands out as a particularly versatile and powerful starting material, or synthon, for the construction of more complex, multi-cyclic heterocyclic systems. Its utility stems from the dual reactivity of the acetyl group—which provides an electrophilic carbonyl carbon and acidic α-protons—and the inherent aromatic character of the quinoline ring.
These application notes provide detailed, field-proven protocols for leveraging this compound to synthesize novel pyrazole, isoxazole, and pyrimidine-containing heterocycles. The methodologies are designed for reproducibility and scalability, with an emphasis on explaining the underlying chemical principles to empower researchers in their drug discovery and development endeavors.
Strategic Overview: The Synthetic Utility of this compound
The synthetic versatility of this compound lies in its acetyl moiety, which can be readily transformed into key intermediates like α,β-unsaturated ketones (chalcones) or enaminones. These intermediates possess multiple electrophilic and nucleophilic sites, setting the stage for subsequent cyclization reactions with various binucleophilic reagents to form a diverse range of heterocyclic rings.
Caption: Synthetic pathways from this compound to various heterocyclic scaffolds.
Part 1: Synthesis of Five-Membered Heterocycles: Pyrazoles and Isoxazoles
Five-membered aromatic heterocycles like pyrazoles and isoxazoles are prevalent motifs in pharmaceuticals. This section details their synthesis from this compound via a versatile chalcone intermediate. The key step is a Claisen-Schmidt condensation to form the α,β-unsaturated ketone, which then undergoes a cyclocondensation reaction.
Rationale and Mechanism
The synthesis begins with an aldol condensation of this compound with a substituted aromatic aldehyde. The acidic α-protons of the acetyl group are deprotonated by a base (e.g., NaOH), forming an enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the thermodynamically stable conjugated system, a quinolinyl chalcone.
This chalcone is a classic Michael acceptor. When reacted with binucleophiles like hydrazine or hydroxylamine, the initial step is a nucleophilic attack at the β-carbon. This is followed by an intramolecular cyclization and dehydration, leading to the formation of the stable five-membered aromatic ring.[5][6]
Caption: Mechanism for the synthesis of quinolinyl-pyrazoles from a chalcone intermediate.
Experimental Protocols
Protocol 1A: Synthesis of (E)-1-(quinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.85 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in 30 mL of ethanol.
-
Reaction Initiation: To the stirred solution, add 10 mL of a 10% aqueous sodium hydroxide solution dropwise over 15 minutes at room temperature.
-
Reaction Monitoring: A yellow precipitate will form. Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Work-up and Isolation: Pour the reaction mixture into 100 mL of crushed ice. The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and then washed with a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from ethanol to yield the pure chalcone as a bright yellow crystalline solid.
Protocol 1B: Synthesis of 3-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)quinoline
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend the chalcone from Protocol 1A (2.89 g, 10 mmol) in 25 mL of glacial acetic acid.
-
Reagent Addition: Add hydrazine hydrate (1.0 mL, ~20 mmol) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (approximately 118°C) and maintain for 5-7 hours. The reaction should become homogeneous. Monitor completion via TLC.
-
Isolation: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water. A solid will precipitate.
-
Neutralization and Filtration: Carefully neutralize the solution with a concentrated ammonium hydroxide solution until basic (pH 8-9). Collect the resulting precipitate by vacuum filtration and wash extensively with water.
-
Purification: Dry the crude product and recrystallize from an ethanol/water mixture to obtain the pure pyrazole derivative.
Self-Validation & Characterization:
-
FT-IR (Chalcone): Expect strong C=O stretching (~1660 cm⁻¹) and C=C stretching (~1605 cm⁻¹) bands.
-
FT-IR (Pyrazole): The C=O band from the chalcone should disappear. Look for a broad N-H stretch (~3200-3400 cm⁻¹).
-
¹H NMR: Confirm the disappearance of the vinyl protons from the chalcone and the appearance of a new aromatic proton signal for the pyrazole ring, along with the N-H proton.
| Derivative | Aldehyde Used | Chalcone Yield | Pyrazole Yield | Reflux Time (h) |
| 1 | 4-Methoxybenzaldehyde | 88% | 82% | 5 |
| 2 | 4-Chlorobenzaldehyde | 91% | 85% | 6 |
| 3 | Benzaldehyde | 85% | 79% | 6 |
| 4 | 4-Nitrobenzaldehyde | 93% | 88% | 7 |
Note: For the synthesis of the corresponding isoxazole, substitute hydrazine hydrate with hydroxylamine hydrochloride in Protocol 1B and add a base like sodium acetate to neutralize the HCl in situ.[5][7]
Part 2: Synthesis of Six-Membered Heterocycles: Pyrimidines
Pyrimidines are fundamental components of nucleic acids and are found in numerous clinically used drugs. A highly efficient route to quinolinyl-pyrimidines involves the cyclocondensation of a quinolinyl enaminone intermediate with guanidine.[8][9]
Rationale and Mechanism
The synthesis first requires the conversion of this compound into a more reactive enaminone intermediate. This is readily achieved by reacting it with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5] The resulting enaminone has two electrophilic centers and is primed for reaction with a dinucleophile like guanidine.
The reaction with guanidine proceeds via an initial nucleophilic attack from one of the amino groups onto the β-carbon of the enaminone, followed by elimination of dimethylamine. The second amino group of guanidine then attacks the carbonyl carbon, leading to an intramolecular cyclization. A final dehydration step yields the aromatic pyrimidine ring.
Caption: Mechanism for the synthesis of quinolinyl-pyrimidines from an enaminone intermediate.
Experimental Protocols
Protocol 2A: Synthesis of (E)-3-(dimethylamino)-1-(quinolin-3-yl)prop-2-en-1-one (Enaminone Intermediate)
-
Reaction Setup: In a 50 mL flask, add this compound (1.85 g, 10 mmol).
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (5 mL, 37.5 mmol).
-
Reaction Conditions: Heat the mixture at 80-90°C for 2-3 hours.
-
Isolation: After cooling, the excess DMF-DMA can be removed under reduced pressure. The resulting solid or oil is often used directly in the next step without further purification. If purification is needed, it can be recrystallized from a suitable solvent like ethyl acetate/hexane.
Protocol 2B: Synthesis of 2-amino-4-(quinolin-3-yl)pyrimidine
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve the crude enaminone from Protocol 2A (approx. 10 mmol) in 30 mL of absolute ethanol.
-
Base and Nucleophile Addition: Add guanidine hydrochloride (1.43 g, 15 mmol) and sodium ethoxide (1.02 g, 15 mmol) to the solution. Causality Note: Sodium ethoxide is used as a base to deprotonate the guanidinium salt, generating free guanidine in situ, which is the active nucleophile.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78°C) for 8-10 hours.
-
Work-up: After cooling, remove the solvent under reduced pressure. Add 50 mL of water to the residue.
-
Isolation and Purification: The solid product is collected by vacuum filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a dichloromethane/methanol gradient.
Self-Validation & Characterization:
-
FT-IR: Look for the appearance of N-H stretching bands (asymmetric and symmetric, ~3300-3500 cm⁻¹) of the amino group. The carbonyl peak from the enaminone should be absent.
-
¹H NMR: Confirm the presence of a broad singlet corresponding to the -NH₂ protons and the characteristic signals for the quinoline and newly formed pyrimidine ring protons.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the target pyrimidine.
| Binucleophile | Base | Yield | Reflux Time (h) |
| Guanidine HCl | Sodium Ethoxide | 78% | 8 |
| Thiourea | Sodium Ethoxide | 72% | 12 |
| Urea | Sodium Ethoxide | 65% | 12 |
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic and biological studies of pyrazolines and related heterocyclic compounds - Arabian Journal of Chemistry [arabjchem.org]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. bu.edu.eg [bu.edu.eg]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols for Evaluating the Antimicrobial and Antifungal Activity of 3-Acetylquinoline Derivatives
Introduction: The Therapeutic Potential of 3-Acetylquinoline Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial effects.[1][2][3] The emergence of multidrug-resistant (MDR) pathogens presents a dire threat to global health, necessitating an urgent search for novel antimicrobial agents.[4] Within the vast chemical space of quinoline derivatives, compounds featuring a 3-acetyl group have garnered significant interest. This functional group serves as a versatile chemical handle for synthesizing a diverse library of molecules and can play a crucial role in the compound's interaction with biological targets.[5][6]
These application notes provide a comprehensive guide for researchers engaged in the discovery and development of this compound derivatives as potential antimicrobial and antifungal agents. The protocols herein are grounded in established international standards and are designed to ensure robust, reproducible, and meaningful data generation. Beyond a simple recitation of steps, this guide explains the scientific rationale behind key methodological choices, empowering researchers to not only execute experiments but also to critically interpret the results and troubleshoot potential issues.
Putative Mechanisms of Action: How Quinolines Exert Their Effects
Understanding the mechanism of action is critical for optimizing lead compounds. While the precise target can vary based on the specific substitutions on the quinoline ring, several primary mechanisms have been identified for quinoline-based antimicrobials.
-
Inhibition of DNA Gyrase and Topoisomerase IV: This is the classic mechanism for quinolone antibiotics.[2] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinoline derivatives trap the enzyme, leading to breaks in the DNA and ultimately, cell death.[1] The 3-acetyl moiety can influence the binding affinity and specificity for these targets.
-
Disruption of Cell Membrane Integrity: The hydrophobic and aromatic nature of the quinoline scaffold facilitates its interaction with and insertion into microbial cell membranes.[1] This can disrupt the membrane potential, increase permeability, and lead to the leakage of essential cellular contents, culminating in cell lysis.[7]
-
Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some quinoline derivatives interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane. A primary target is the enzyme lanosterol 14α-demethylase.[8] Inhibition of this enzyme disrupts membrane integrity and function, leading to fungal cell death.
The following diagram illustrates a generalized workflow for the preclinical evaluation of a novel this compound derivative.
Caption: High-level workflow for antimicrobial drug discovery.
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that completely inhibits the visible growth of a bacterium.[9] It is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]
Rationale: The broth microdilution method is considered the "gold standard" for quantitative susceptibility testing due to its efficiency, reproducibility, and conservation of test material.[9] Using Cation-Adjusted Mueller-Hinton Broth (CAMHB) is critical because divalent cations like Mg²⁺ and Ca²⁺ can influence the activity of certain antimicrobial agents against organisms like Pseudomonas aeruginosa. Standardization of the bacterial inoculum to a 0.5 McFarland standard ensures that the number of bacteria is consistent across experiments, which is vital for reproducible MIC values.
Materials:
-
This compound derivative (test compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
Procedure:
-
Stock Solution Preparation: Accurately weigh the test compound and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Expert Insight: DMSO is a common solvent, but its concentration in the final assay wells should not exceed 1-2% to avoid solvent-induced toxicity to the bacteria. Always run a solvent control.
-
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium. b. Transfer the colonies into a tube of sterile saline or CAMHB. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11] e. Dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Plate Preparation and Serial Dilution: a. Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate. b. Prepare the starting concentration of the drug by adding, for example, 4 µL of the 10 mg/mL stock to 96 µL of CAMHB in a separate tube. This creates an intermediate dilution. c. Add 200 µL of this intermediate drug dilution to column 1 of the plate. d. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. e. Continue this process across the plate to column 10. Discard 100 µL from column 10.[9] f. Controls:
- Column 11 (Growth Control): 100 µL of CAMHB (no compound).
- Column 12 (Sterility Control): 100 µL of CAMHB (no compound, no inoculum).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared in step 2e) to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well will be 200 µL.
-
Incubation: Seal the plates (e.g., with adhesive film) to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
Reading Results: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9] The sterility control should be clear, and the growth control should be turbid.
Caption: 96-well plate layout for a typical MIC assay.
Protocol 2: Antifungal Susceptibility Testing (MIC Determination)
This protocol is adapted from CLSI document M27-A3 for yeasts and M38-A2 for filamentous fungi.[12]
Rationale: Fungal testing requires a different medium, RPMI-1640, which is specifically formulated to support the growth of most pathogenic fungi. The inoculum preparation is similar in principle to bacterial testing but standardized for fungal cells. Incubation times are longer due to the slower growth rate of fungi compared to bacteria.
Materials:
-
This compound derivative (test compound)
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sterile 96-well microtiter plates
-
Other materials as listed in Protocol 1
Procedure:
-
Stock Solution Preparation: As described in Protocol 1.
-
Inoculum Preparation:
-
Yeasts (C. albicans): Prepare a suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Dilute this in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.[9]
-
Filamentous Fungi (A. niger): Grow the fungus on potato dextrose agar until sporulation. Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the spore suspension to a specific optical density and then dilute in RPMI-1640 to the recommended final concentration.
-
-
Plate Preparation and Inoculation: Follow the serial dilution and inoculation steps as outlined in Protocol 1, but use RPMI-1640 medium instead of CAMHB.
-
Incubation: Incubate the plates at 35°C.
-
Reading Results: Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ~50% reduction in turbidity for azoles) compared to the growth control.[9]
Data Presentation: MIC values should be summarized in a clear, tabular format.
| Compound | S. aureus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) |
| 3AQ-01 | 4 | 16 | 64 | 8 |
| 3AQ-02 | 2 | 8 | 32 | 4 |
| 3AQ-03 | >128 | >128 | >128 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
Protocol 3: Determining Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Rationale: The MIC value only indicates growth inhibition (a static effect). The MBC/MFC assay is a necessary follow-up to determine if a compound is cidal (kills the organism) or merely static (inhibits growth). This is a critical distinction for therapeutic development. The principle is to subculture from the clear wells of an MIC plate onto drug-free agar to see if any viable organisms remain.
Procedure:
-
Following the determination of the MIC (from Protocol 1 or 2), select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each well thoroughly.
-
Using a calibrated loop or pipette, subculture a fixed volume (e.g., 10 µL) from each clear well onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates at the appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria).
-
After incubation, count the number of colonies on each spot.
-
The MBC or MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Protocol 4: Mammalian Cell Cytotoxicity Assay (MTT Assay)
It is imperative to assess whether a potent antimicrobial compound is also toxic to mammalian cells.[13][14][15] The MTT assay is a standard colorimetric method for measuring cell viability.[16]
Rationale: This assay provides a crucial selectivity index (Cytotoxic concentration / MIC). A high selectivity index is desirable. The assay relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt (MTT) into a purple formazan product.[16] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Mammalian cell line (e.g., HEK-293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the 96-well plate with mammalian cells at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of the MTT stock solution to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plates on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be determined using dose-response curve fitting software.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial evaluation of this compound derivatives as potential antimicrobial and antifungal agents. By systematically determining the MIC, MBC/MFC, and cytotoxicity, researchers can effectively identify promising lead compounds. A successful candidate will exhibit low MIC values against a broad spectrum of pathogens and a high IC₅₀ value against mammalian cells, indicating a favorable therapeutic window. Future work should focus on elucidating the precise mechanism of action for the most potent derivatives and conducting in vivo efficacy studies in appropriate animal models of infection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 7. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] Antimicrobial Susceptibility Testing Protocols | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
The Alchemist's Guide to Quinoline Synthesis: Combes, Skraup, and Doebner-von Miller Reactions
Introduction: The Enduring Legacy of the Quinoline Scaffold
First isolated from coal tar in 1834, the quinoline scaffold is a fundamental heterocyclic motif in medicinal chemistry and materials science.[1] This bicyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, is at the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] The relentless pursuit of novel quinoline derivatives has been driven by their broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3]
This technical guide provides a deep dive into three classical and enduring named reactions for quinoline synthesis: the Combes, Skraup, and Doebner-von Miller reactions. For researchers, scientists, and professionals in drug development, a thorough understanding of these synthetic routes is paramount for the rational design and efficient construction of novel quinoline-based entities. This document moves beyond mere procedural descriptions to offer insights into the mechanistic underpinnings and practical nuances of each reaction, empowering the reader to apply these powerful tools with precision and confidence.
I. The Combes Quinoline Synthesis: A Symphony of Anilines and β-Diketones
The Combes synthesis, first reported in 1888, is a versatile and acid-catalyzed reaction that constructs the quinoline skeleton from anilines and β-dicarbonyl compounds.[4][5] This method is particularly valuable for the preparation of 2,4-disubstituted quinolines.[1][4]
A. The Mechanistic Pathway
The reaction proceeds through a well-defined sequence of steps, initiated by the acid-catalyzed condensation of an aniline with a β-diketone to form a Schiff base intermediate. This is followed by an intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration to yield the final quinoline product.
The mechanism can be broken down into two primary stages:
-
Enamine Formation: The reaction commences with the formation of an enamine from the aniline and the β-diketone through dehydration.[1][6]
-
Cyclization and Aromatization: Protonation of the remaining ketone facilitates an intramolecular electrophilic attack on the aniline ring. Subsequent dehydration leads to the formation of the aromatic quinoline ring system.[1][6]
References
- 1. iipseries.org [iipseries.org]
- 2. researchgate.net [researchgate.net]
- 3. A review on quinolines: New green synthetic methods and bioactive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Catalytic Routes to 3-Acetylquinoline: A Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of the 3-Acetylquinoline Scaffold
The quinoline nucleus is a cornerstone in heterocyclic chemistry, renowned for its prevalence in a vast array of biologically active compounds and functional materials.[1][2] Specifically, the this compound motif serves as a critical synthon, a versatile intermediate for the elaboration of more complex molecular architectures. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, making them highly sought-after targets in drug discovery and development.[1][2][3] This guide provides an in-depth exploration of the catalytic methodologies employed for the synthesis of this compound, with a focus on mechanistic rationale, practical application notes, and detailed experimental protocols for researchers in the field.
The Friedländer Annulation: A Classic and Versatile Approach
The Friedländer synthesis is arguably the most direct and widely utilized method for constructing the quinoline core.[4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an enolizable ketone.[5][6] For the synthesis of this compound, this typically involves the reaction of 2-aminobenzaldehyde with acetylacetone or a related dicarbonyl compound. The reaction can be catalyzed by acids, bases, or metal complexes, each offering distinct advantages in terms of reaction conditions, yields, and substrate scope.[7][8]
Mechanistic Insight
Two primary mechanistic pathways are proposed for the Friedländer synthesis.[7][9] The first involves an initial aldol condensation between the 2-aminoaryl carbonyl and the enolizable ketone, followed by cyclization and dehydration. The second pathway proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to afford the quinoline product.[7] The choice of catalyst can influence which pathway is favored.
Catalytic Strategies for the Friedländer Synthesis of this compound
The efficiency and selectivity of the Friedländer annulation can be significantly enhanced through the use of various catalysts. This section details several catalytic approaches, offering insights into their mechanisms and practical applications.
Acid Catalysis
Brønsted and Lewis acids are commonly employed to catalyze the Friedländer synthesis. Protic acids like p-toluenesulfonic acid (PTSA) and trifluoroacetic acid (TFA) facilitate the reaction by protonating the carbonyl groups, thereby increasing their electrophilicity and promoting the condensation steps.[7] Lewis acids, such as neodymium(III) nitrate hexahydrate and iodine, can also effectively catalyze the reaction, often under milder conditions.[5][7]
Application Note: Acid catalysis is a robust and cost-effective method. However, the choice of acid and reaction conditions is crucial to avoid potential side reactions, such as self-condensation of the ketone or polymerization. Solid acid catalysts like Nafion offer the advantage of easier separation and recyclability.[5]
Base Catalysis
Traditional base-catalyzed Friedländer synthesis often employs strong bases like sodium or potassium hydroxide, or alkoxides.[6] These catalysts function by deprotonating the α-methylene group of the ketone, generating an enolate that then attacks the carbonyl group of the 2-aminobenzaldehyde.
Application Note: While effective, strong bases can sometimes lead to side reactions. The use of milder organic bases like piperidine can offer better control over the reaction.[6] Careful optimization of the base, solvent, and temperature is necessary to achieve high yields.
Metal-Catalyzed Approaches
A variety of transition metal catalysts have been developed for the Friedländer synthesis, offering high efficiency and, in some cases, unique selectivity.[10] Catalysts based on copper, iron, rhodium, and iridium have been reported to promote the reaction under mild conditions.[4][10][11][12] These catalysts can function through various mechanisms, including Lewis acid activation or by facilitating C-H activation pathways.[10]
Application Note: Metal-catalyzed methods are particularly useful for substrates that are sensitive to strong acids or bases. They often allow for lower reaction temperatures and shorter reaction times. However, the cost of the catalyst and the need for ligand screening can be a consideration.
Organocatalysis
In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis.[13][14][15] Chiral organocatalysts, such as proline derivatives, can be used to achieve enantioselective Friedländer reactions, providing access to chiral quinoline derivatives.[8] These reactions often proceed through the formation of chiral enamines or iminium ions.
Application Note: Organocatalysis offers a metal-free alternative for the synthesis of chiral quinolines. The catalysts are often readily available, and the reactions can be performed under mild conditions. This approach is particularly valuable for the synthesis of enantiomerically enriched pharmaceutical intermediates.
Experimental Protocols
This section provides detailed, step-by-step protocols for selected catalytic methods for the synthesis of this compound.
Protocol 1: p-Toluenesulfonic Acid (PTSA) Catalyzed Synthesis of this compound
This protocol describes a straightforward and efficient acid-catalyzed synthesis of this compound.
Materials:
-
2-Aminobenzaldehyde (1.0 mmol, 121.1 mg)
-
Acetylacetone (1.2 mmol, 120.1 mg, 0.12 mL)
-
p-Toluenesulfonic acid monohydrate (0.1 mmol, 19.0 mg)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminobenzaldehyde (121.1 mg, 1.0 mmol), acetylacetone (0.12 mL, 1.2 mmol), and ethanol (5 mL).
-
Add p-toluenesulfonic acid monohydrate (19.0 mg, 0.1 mmol) to the mixture.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux (approximately 78 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 hexane:ethyl acetate).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound.
Protocol 2: Iodine-Catalyzed Synthesis of this compound under Solvent-Free Conditions
This protocol outlines an environmentally friendly, solvent-free synthesis of this compound using iodine as a catalyst.[5]
Materials:
-
2-Aminobenzaldehyde (1.0 mmol, 121.1 mg)
-
Acetylacetone (1.1 mmol, 110.1 mg, 0.11 mL)
-
Iodine (0.1 mmol, 25.4 mg)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
In a 10 mL round-bottom flask, combine 2-aminobenzaldehyde (121.1 mg, 1.0 mmol), acetylacetone (0.11 mL, 1.1 mmol), and iodine (25.4 mg, 0.1 mmol).
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously. The mixture will become a melt.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Dissolve the crude product in dichloromethane (10 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 5 mL) to remove the iodine.
-
Wash the organic layer with brine (5 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane:ethyl acetate) to yield this compound.
Quantitative Data Summary
| Catalyst | Conditions | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | Reflux in ethanol | 2-4 | ~85-95 | [5] |
| Iodine | 80 °C, solvent-free | 0.5-1 | ~90-98 | [5] |
| Neodymium(III) nitrate | 80 °C, solvent-free | 0.25-0.5 | ~92-96 | [7] |
| CuBTC (MOF) | 100 °C, solvent-free | 2 | High | [4] |
| α-amylase | Aqueous media | - | 56-86 | [16] |
Visualizing the Catalytic Process
Generalized Friedländer Annulation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. benchchem.com [benchchem.com]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Organocatalytic asymmetric cyclization of aminochalcones and azlactones: synthesis of 3,4-dihydroquinolinones | CoLab [colab.ws]
- 15. researchgate.net [researchgate.net]
- 16. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 3-Acetylquinoline Synthesis
Welcome to the Technical Support Center for the synthesis of 3-acetylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to optimize your reaction conditions for higher yields and purity.
Introduction to this compound Synthesis
This compound is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceuticals and functional materials. The most common and direct route to this compound and its derivatives is the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as an acetyl-containing compound.[1][2] The reaction can be catalyzed by either acids or bases.[3][4]
The general reaction scheme is as follows:
Caption: General workflow for the Friedländer synthesis of this compound.
There are two plausible mechanisms for the Friedländer synthesis.[5] The first involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration. The second mechanism begins with the formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination of water.[5]
Troubleshooting Guide for this compound Synthesis
This section addresses common issues encountered during the synthesis of this compound, providing probable causes and scientifically grounded solutions.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield or No Product | 1. Inappropriate Catalyst: The choice of catalyst is crucial and substrate-dependent. An unsuitable catalyst may not be effective in promoting the condensation or cyclization steps.[6] 2. Suboptimal Temperature: The reaction may require heating to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to decomposition of starting materials or the product.[7] 3. Poor Substrate Reactivity: Electron-withdrawing groups on the 2-aminoaryl ketone can reduce the nucleophilicity of the amino group, hindering the initial condensation step.[7] 4. Presence of Water: In acid-catalyzed reactions, water produced during the reaction can inhibit the catalyst and shift the equilibrium back towards the reactants.[6] | 1. Catalyst Screening: Systematically screen a range of catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., ZnCl₂, Zr(OTf)₄), and bases (e.g., KOH, NaOH).[8][9][10] For greener alternatives, consider solid acid catalysts or ionic liquids.[1] 2. Temperature Optimization: Start with a moderate temperature (e.g., 60-80 °C) and gradually increase it while monitoring the reaction by TLC. Microwave irradiation can significantly reduce reaction times and improve yields.[1][11] 3. Use of a More Active Catalyst: For less reactive substrates, a stronger acid catalyst may be required to facilitate the reaction. 4. Anhydrous Conditions: Use anhydrous solvents and reagents, and consider using a Dean-Stark apparatus to remove water as it is formed. |
| Formation of Side Products | 1. Self-Condensation of the Ketone: Under basic conditions, the α-methylene ketone can undergo self-aldol condensation, leading to undesired byproducts.[12] 2. Formation of Regioisomers: If an unsymmetrical ketone is used, the reaction can occur on either side of the carbonyl group, resulting in a mixture of isomers.[12] 3. Tar Formation: Harsh acidic conditions and high temperatures can lead to polymerization of the starting materials and intermediates.[13] | 1. Choice of Catalyst: Acid catalysis is often more effective than base catalysis in minimizing self-condensation.[11] 2. Use of a Symmetrical Ketone: When possible, use a symmetrical acetyl-containing compound like acetylacetone. For unsymmetrical ketones, specific amine catalysts or ionic liquids can improve regioselectivity.[14] 3. Milder Reaction Conditions: Employ milder catalysts and lower reaction temperatures. The use of a moderator like ferrous sulfate can be beneficial in highly exothermic reactions, although this is more common in Skraup synthesis.[13] |
| Difficult Product Purification | 1. Similar Polarity of Product and Byproducts: The desired this compound may have a similar polarity to starting materials or side products, making separation by column chromatography challenging. 2. Presence of Tar: The crude product may be a viscous, tarry substance that is difficult to handle.[13] | 1. Recrystallization: Attempt recrystallization from a suitable solvent or solvent mixture to purify the product. 2. Derivative Formation: Consider converting the crude product to a crystalline derivative for purification, followed by regeneration of the desired product. 3. Steam Distillation: For tarry residues, steam distillation can be an effective method to isolate the volatile quinoline product.[6] 4. Acid-Base Extraction: Utilize the basicity of the quinoline nitrogen to perform an acid-base extraction to separate it from neutral impurities. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is generally the most effective for the Friedländer synthesis of this compound?
There is no single "best" catalyst, as the optimal choice is highly dependent on the specific substrates being used. However, for many Friedländer syntheses, acid catalysts such as p-toluenesulfonic acid, sulfuric acid, and various Lewis acids have been shown to be very effective.[4][8] In recent years, ionic liquids and solid-supported catalysts have gained popularity due to their high efficiency, potential for recyclability, and milder reaction conditions.[9][15] It is recommended to perform small-scale screening experiments with a few different types of catalysts to determine the most suitable one for your specific reaction.
Q2: How does the choice of solvent affect the reaction?
The solvent can influence the reaction rate and yield by affecting the solubility of the reactants and the stability of the intermediates. While some modern protocols have achieved high yields under solvent-free conditions[16][17], common solvents for the Friedländer synthesis include ethanol, acetic acid, and toluene.[11][18] Acetic acid can serve as both a solvent and a catalyst.[11] The choice of solvent can be particularly important when using microwave heating, as different solvents have different microwave absorption properties.[18]
Q3: I am observing a very slow reaction. What can I do to increase the reaction rate?
Several strategies can be employed to accelerate a slow reaction:
-
Increase the Temperature: Gradually increasing the reaction temperature can significantly increase the rate, but be mindful of potential decomposition.
-
Use a More Active Catalyst: Switching to a stronger acid or a more efficient catalytic system can enhance the reaction rate.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes for the Friedländer synthesis.[11][19]
Q4: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product over time. This allows you to determine the optimal reaction time and to quench the reaction upon completion to prevent the formation of degradation products.
Q5: What is the best way to purify the final this compound product?
The purification method will depend on the nature of the crude product. If the crude product is a solid, recrystallization is often the most effective method.[20] For liquid or oily products, column chromatography on silica gel is a standard technique.[21] As mentioned in the troubleshooting guide, if the crude product is a tarry mixture, steam distillation or acid-base extraction can be valuable initial purification steps.[6] The purity of the final product should be confirmed by analytical techniques such as NMR and mass spectrometry.[21]
Caption: A general troubleshooting workflow for optimizing this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. asianpubs.org [asianpubs.org]
- 20. benchchem.com [benchchem.com]
- 21. This compound, 97%|CAS 33021-53-3 [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 3-Acetylquinoline
Welcome to the technical support center for the synthesis of 3-Acetylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance experimental success and improve yields. Our approach is grounded in mechanistic principles to empower you with the understanding needed to overcome common synthetic challenges.
Introduction
This compound is a valuable heterocyclic compound, serving as a key building block in the synthesis of various biologically active molecules and pharmaceuticals.[1] While several classical methods can be employed for its synthesis, achieving high yields can be challenging due to side reactions, suboptimal reaction conditions, and purification difficulties. This guide will focus on troubleshooting the most common and adaptable synthetic routes to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am experiencing very low yields with the Friedländer Annulation. What are the most likely causes and how can I address them?
The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a direct route to substituted quinolines.[2][3] However, its success is highly dependent on carefully controlled reaction conditions.
Answer: Low yields in the Friedländer synthesis of this compound, typically from 2-aminobenzaldehyde and acetylacetone, often stem from several factors. Here’s a systematic approach to troubleshooting:
1. Suboptimal Catalyst and Reaction Conditions:
-
The Problem: The traditional use of strong acids or bases at high temperatures can promote side reactions, such as self-condensation of acetylacetone or polymerization of the starting materials.[3][4]
-
The Solution: Catalyst Optimization:
-
Lewis Acids: Modern variations often employ Lewis acid catalysts which can offer milder reaction conditions and improved selectivity. Indium(III) triflate (In(OTf)₃) has been shown to be a highly effective catalyst for this transformation, often allowing for solvent-free conditions and affording high yields.[5]
-
Brønsted Acids: Solid acid catalysts like Nafion NR50 under microwave irradiation can provide an environmentally friendly and efficient alternative.[6] p-Toluenesulfonic acid (p-TsOH) and iodine have also been used successfully in solvent-free conditions.[3]
-
Heterogeneous Catalysts: Functionalized graphitic carbon nitride (g-C₃N₄) with Brønsted acid sites offers a recyclable and metal-free option, promoting the reaction under mild conditions.[7]
-
2. Competing Side Reactions:
-
The Problem: The primary competing reaction is the aldol condensation of acetylacetone with itself, especially under harsh basic or acidic conditions. Additionally, the starting 2-aminobenzaldehyde can be unstable.
-
The Solution: Controlled Addition and Temperature Management:
-
Maintain a controlled temperature, starting at a lower temperature and gradually increasing it as the reaction progresses.
-
Consider the slow, dropwise addition of one reactant to the other to maintain a low instantaneous concentration and minimize self-condensation.
-
3. Inefficient Work-up and Purification:
-
The Problem: The crude product may contain unreacted starting materials, catalyst residues, and byproducts that can complicate purification by column chromatography or recrystallization, leading to product loss.
-
The Solution: Optimized Purification Protocol:
-
Acid-Base Extraction: Utilize the basicity of the quinoline nitrogen. After the reaction, quench the mixture and extract with an organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl) to extract the this compound into the aqueous phase as its salt. The organic layer will retain non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to precipitate the pure product, which can then be extracted back into an organic solvent.
-
Recrystallization: If the product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be effective.
-
Troubleshooting Workflow: Friedländer Annulation
Caption: Troubleshooting Decision Tree for Low Yields in Friedländer Synthesis.
FAQ 2: My Combes synthesis is giving me a mixture of regioisomers or a low yield. How can I improve this?
The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[8] For this compound, this would typically involve a substituted aniline and an asymmetric β-diketone, which can introduce challenges with regioselectivity and yield.
Answer: The Combes synthesis is a powerful tool, but its efficiency hinges on managing the two key steps: enamine formation and acid-catalyzed cyclization.[9]
1. Poor Regioselectivity:
-
The Problem: When using an unsymmetrical β-diketone, two different enamines can form, leading to a mixture of quinoline regioisomers upon cyclization. The electronic and steric properties of the aniline substituent also play a crucial role in directing the cyclization.[8]
-
The Solution: Judicious Choice of Reactants and Conditions:
-
Symmetrical Diketone Strategy: To synthesize this compound specifically, a more reliable approach is to use a starting material that dictates the substitution pattern. For instance, reacting 3-aminobenzaldehyde with a suitable acetylating agent and then cyclizing.
-
Directing Groups: If using a substituted aniline, be aware of the directing effects. Electron-donating groups on the aniline can facilitate the reaction, while strong electron-withdrawing groups may inhibit cyclization.[10]
-
2. Low Conversion/Yield:
-
The Problem: The cyclization step is the rate-determining step and requires a strong acid catalyst and often high temperatures.[8] Incomplete reaction or decomposition of starting materials under these harsh conditions can lead to low yields.
-
The Solution: Catalyst and Solvent Optimization:
-
Acid Catalyst: Concentrated sulfuric acid is traditionally used.[8] However, polyphosphoric acid (PPA) can sometimes give cleaner reactions and higher yields by acting as both a catalyst and a dehydrating agent.
-
Temperature Control: The reaction often requires heating, but excessive temperatures can lead to charring and decomposition. Monitor the reaction closely and find the optimal temperature that promotes cyclization without significant degradation. A typical range is 100-140°C.[1]
-
Proposed Reaction Mechanism: Combes Synthesis
Caption: Mechanism of the Combes Quinoline Synthesis.
Quantitative Data Summary
The choice of synthetic method and conditions can significantly impact the yield of quinoline derivatives. The following table summarizes yields reported for various classical quinoline syntheses, which can serve as a benchmark for optimizing the synthesis of this compound.
| Synthesis Method | Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Combes Synthesis | 3-Acetylaniline + Acetylacetone | H₂SO₄ | 100 | 0.25 | 78 | [1] |
| Skraup Synthesis | 3-Acetylaniline + Glycerol | H₂SO₄, As₂O₅ | 130-140 | 3 | 15 (mixture) | [1] |
| Doebner-von Miller | 3-Acetylaniline + Crotonaldehyde | HCl, ZnCl₂ | 100 | 4 | 65 | [1] |
| Friedländer Annulation | 2-Aminobenzophenone + Ethyl Acetoacetate | In(OTf)₃ | Solvent-free | - | 75-92 | [5] |
| Aza-Michael/Aldol | 2-Aminobenzaldehyde + Methyl Vinyl Ketone | α-amylase | - | - | 56-86 | [11] |
Detailed Experimental Protocols
Protocol 1: Friedländer Synthesis of this compound using Indium(III) Triflate
This protocol is adapted from methodologies known to be effective for the synthesis of functionalized quinolines.[5]
Materials:
-
2-Aminobenzaldehyde
-
Acetylacetone (2,4-Pentanedione)
-
Indium(III) Triflate (In(OTf)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a clean, dry round-bottom flask, add 2-aminobenzaldehyde (1.0 equiv) and acetylacetone (1.1 equiv).
-
Add Indium(III) triflate (5 mol%) to the mixture.
-
If performing under solvent-free conditions, stir the mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Alternatively, dissolve the reactants in a minimal amount of a suitable solvent like ethanol or toluene and reflux.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Protocol 2: Purification of this compound via Acid-Base Extraction
This protocol can be integrated into the work-up of most syntheses of this compound.
Procedure:
-
After the reaction is complete and any initial quenching steps are performed, extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the organic extract to a separatory funnel and wash with 1M HCl (aq). The this compound will move into the aqueous layer as the hydrochloride salt. Collect the aqueous layer.
-
Repeat the extraction of the organic layer with 1M HCl to ensure complete transfer of the product.
-
Combine the acidic aqueous extracts and cool in an ice bath.
-
Slowly add a base (e.g., 3M NaOH or solid Na₂CO₃) with stirring until the solution is basic (pH > 9). The this compound will precipitate or form an oil.
-
Extract the aqueous layer with fresh ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. iipseries.org [iipseries.org]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yields in the Friedländer Annulation
Welcome to the technical support center for the Friedländer annulation. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the synthesis of quinoline derivatives. Low yields can be a significant bottleneck in any synthetic workflow. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
Section 1: The Mechanism - A Refresher
Before troubleshooting, a firm grasp of the reaction pathway is essential. The Friedländer annulation is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, catalyzed by either acid or base, to form a quinoline.[1][2][3][4][5] Two primary mechanisms are generally accepted:
-
The Aldol Pathway: The reaction begins with an intermolecular aldol condensation between the two carbonyl partners. Subsequent cyclization via imine formation and dehydration leads to the aromatic quinoline ring.[1][6]
-
The Schiff Base Pathway: An initial condensation between the 2-amino group and the carbonyl of the methylene component forms a Schiff base (imine). This is followed by an intramolecular aldol-type cyclization and dehydration.[1]
The prevailing pathway can depend on the specific substrates and reaction conditions. Understanding that this is a sequence of condensations and dehydrations is key to diagnosing issues.
Caption: Alternative mechanistic pathways for the Friedländer annulation.
Section 2: Troubleshooting Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or stalls completely with starting material remaining. What are the primary causes?
This is a common issue often related to reaction kinetics and equilibrium.
Answer: Several factors can lead to an incomplete reaction:
-
Insufficient Temperature: The initial aldol condensation is often reversible, and the subsequent dehydration steps require a significant energy input.[7] Traditional methods often require high heat (150-220°C) when uncatalyzed.[8] If your reaction is slow, a gradual, incremental increase in temperature (e.g., in 10-20°C steps) while monitoring by TLC is the first logical step.[7]
-
Poor Substrate Reactivity: Electron-withdrawing groups on either the 2-aminoaryl carbonyl or the methylene partner can decrease nucleophilicity and slow the reaction.[7] These "deactivated" substrates may require more forcing conditions: higher temperatures, longer reaction times, or a more potent catalyst.[7][9]
-
Catalyst Inefficiency or Inactivation: The choice of catalyst is highly substrate-dependent.[9][10] A catalyst that works well for one set of reactants may be ineffective for another. Furthermore, water produced during the reaction can inhibit or deactivate certain acid catalysts.[7] Using anhydrous solvents and reagents is crucial, especially for acid-catalyzed variants.[7]
Q2: The reaction mixture is turning dark or forming tar, and my yield is low. What's happening?
The formation of tar or a dark coloration is a clear sign of side reactions or product/reactant decomposition.
Answer: This issue points towards conditions that are too harsh for your specific substrates.
-
Excessive Temperature: While heat can be necessary, too much can cause degradation of the starting materials or the quinoline product itself.[7] This is especially true for sensitive functional groups. The solution is to lower the temperature and compensate with a longer reaction time or a more efficient catalyst.[7]
-
Strong Acid/Base Catalysis: Traditional strong acids (H₂SO₄) and bases (KOH, KOtBu) can promote a host of side reactions.[9][10][11] Modern protocols often favor milder catalysts to avoid this. Consider screening Lewis acids (e.g., In(OTf)₃, ZnCl₂), solid-supported acids (e.g., Nafion, Montmorillonite K-10), or molecular iodine which can offer high yields under more controlled conditions.[9][10][12][13]
-
Self-Condensation: A major competing pathway, especially under strong basic conditions, is the aldol self-condensation of the ketone partner.[9][11][14] This forms α,β-unsaturated ketone byproducts and consumes your reagent. Using milder conditions or an acid catalyst can often mitigate this side reaction.
Q3: I'm using an unsymmetrical ketone (e.g., 2-butanone) and getting a mixture of regioisomers. How can I improve selectivity?
Regioselectivity is a classic challenge in the Friedländer synthesis when one of the coupling partners is an unsymmetrical ketone.[11][14]
Answer: Controlling which side of the ketone reacts is key to obtaining a single product.
-
Catalyst Choice: The catalyst can have a profound influence on regioselectivity. Specialized amine catalysts, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), have been developed to provide high regioselectivity in these cases.[15] Ionic liquids have also been shown to effectively control the reaction's regiochemistry.[11]
-
Substrate Modification: While more synthetically intensive, one strategy is to temporarily install a blocking group or a directing group on the ketone to favor reaction at one α-position. Another approach involves using a pre-formed imine of the 2-aminoaryl ketone, which can help direct the cyclization.[11]
-
Thermodynamic vs. Kinetic Control: The reaction can be directed by temperature and catalyst choice. A bulkier catalyst might favor reaction at the less sterically hindered side (kinetic product), while higher temperatures might allow for equilibration to the more stable substituted quinoline (thermodynamic product). Careful optimization is required.
Q4: How do I choose the optimal catalyst: acid, base, or something else?
The "best" catalyst is entirely dependent on your substrates and desired reaction conditions (e.g., temperature, solvent).
Answer: A systematic screening approach is often the most effective strategy.[10]
Catalyst Comparison Table
| Catalyst Type | Examples | Best For | Potential Downsides |
| Brønsted Acids | p-TsOH, TFA, H₂SO₄ | General purpose, good for many substrates.[1][9][12] | Can require high temperatures; harsh acids can cause degradation.[10] |
| Lewis Acids | ZnCl₂, In(OTf)₃, Nd(NO₃)₃·6H₂O | Milder conditions, can improve yields and selectivity.[9][12][13] | Can be sensitive to water; may require anhydrous conditions.[7] |
| Bases | KOH, KOtBu, DBU | Often used for highly reactive substrates.[9][11] | Promotes ketone self-condensation; can lead to side products.[9][11][14] |
| Heterogeneous | Nafion, Zeolites, Mont. K-10 | Easy removal/recycling, environmentally friendly.[10][11] | May have lower activity, requiring higher temperatures or longer times. |
| Modern/Other | Molecular Iodine (I₂), Ionic Liquids | Very mild conditions, often high yields, good selectivity.[10][12] | May be more expensive; ionic liquids can be difficult to remove. |
Recommendation: Start with a well-documented, milder catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid like In(OTf)₃.[12][13] If yields are poor, then screen other catalyst classes based on the table above.
Caption: A decision workflow for troubleshooting common Friedländer annulation issues.
Section 3: Experimental Protocols
Protocol 1: General Screening Protocol for Catalyst Optimization
This protocol is designed for a small-scale reaction to efficiently test different catalysts.
-
To a series of identical reaction vials, add the 2-aminoaryl ketone/aldehyde (1.0 mmol, 1.0 equiv).
-
Add the active methylene compound (1.1-1.2 mmol, 1.1-1.2 equiv).
-
To each vial, add a different catalyst (e.g., 10 mol% p-TsOH, 10 mol% In(OTf)₃, 10 mol% I₂, 20 mol% KOH). Include a no-catalyst control.
-
Add the chosen solvent (e.g., ethanol, toluene, or run solvent-free) to achieve a standard concentration (e.g., 0.5 M).
-
Seal the vials and place them in a temperature-controlled heating block set to a moderate starting temperature (e.g., 80-100°C).
-
Monitor the reactions at regular intervals (e.g., 1h, 4h, 12h) using Thin Layer Chromatography (TLC).
-
Compare the TLC plates for product formation and consumption of starting materials to identify the most promising catalyst and conditions for scale-up.
Protocol 2: Microwave-Assisted Synthesis with Acetic Acid
Microwave irradiation can dramatically reduce reaction times and often improves yields.[10]
-
In a suitable microwave reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).
-
Add glacial acetic acid (2-3 mL), which acts as both catalyst and solvent.[7]
-
Securely seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 160°C) for a short duration (e.g., 5-15 minutes).[7][10]
-
After the reaction, allow the vessel to cool to a safe temperature (<50°C) before opening.
-
Work-up: Pour the cooled mixture into water and neutralize by slowly adding a saturated solution of NaHCO₃.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[7]
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Friedlaender Synthesis [organic-chemistry.org]
- 13. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Tar Formation in Skraup Synthesis
Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful, yet often challenging, reaction. The Skraup synthesis is a classic method for constructing the quinoline scaffold, a core structure in many pharmacologically active compounds.[1][2] However, its reputation for vigorous, exothermic behavior and significant tar formation is well-known.[3][4][5]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of the reaction, minimize tar formation, and achieve higher yields of your desired quinoline product.
Part 1: Frequently Asked Questions (FAQs) about Tar Formation
This section addresses the fundamental questions regarding the notorious side reactions of the Skraup synthesis.
Q1: What exactly is "tar" in the context of a Skraup synthesis?
A: Tar is not a single compound but a complex, high-molecular-weight, polymeric residue. It is formed under the harsh, high-temperature, and strongly acidic conditions of the reaction.[3][6][7] The primary culprits for tar formation are the polymerization of acrolein—the reactive intermediate formed from the dehydration of glycerol—and the degradation of the aniline starting material and other intermediates.[3][7] This results in the characteristic black, viscous, and often intractable material that complicates product isolation.[5][6]
Q2: What are the primary causes of the violent exotherm and subsequent tarring?
A: The Skraup synthesis is notoriously exothermic, and this lack of control is a direct contributor to tar formation.[1][6] The key causes are:
-
Dehydration of Glycerol: The initial step, the dehydration of glycerol by concentrated sulfuric acid to form acrolein, is highly exothermic.[2][8]
-
Rapid Polymerization: If the temperature is not controlled, the newly formed, highly reactive acrolein can rapidly polymerize.[3][7]
-
Oxidation Step: The oxidation of the dihydroquinoline intermediate to the final quinoline product also releases significant heat.
An uncontrolled reaction can quickly "run away," leading to extensive charring and a poor outcome.[3][9]
Q3: How does ferrous sulfate (FeSO₄) work to control the reaction?
A: The addition of a moderator like ferrous sulfate (FeSO₄) is a critical and traditional method for taming the reaction's vigor.[3][6][9][10] It is believed to function as an oxygen carrier, smoothing out the oxidation step and extending the reaction over a longer period.[3][7][9] This moderation prevents sudden temperature spikes, thereby reducing the rate of side reactions that lead to tar.[6][9]
Q4: Can the choice of oxidizing agent affect tar formation?
A: Absolutely. While nitrobenzene corresponding to the aniline used is a common choice (acting as both oxidant and solvent), it can lead to a violent reaction.[10] Milder or more controllable oxidizing agents are often recommended. For instance, arsenic acid is known to result in a less violent reaction, though its toxicity is a significant drawback.[3][10] Iodine has also been used effectively, sometimes in catalytic amounts.[3] The choice of oxidant can significantly influence both the reaction profile and the final yield.[3]
Part 2: Proactive Strategies & Troubleshooting Guide
This section provides a structured approach to preventing and solving issues related to tar formation.
Proactive Strategies: Setting Up for Success
The best way to deal with tar is to prevent its formation in the first place. Careful control over reaction parameters is paramount.
// Connections A -> B [label="Setup"]; B -> C [label="Execution"]; C -> D -> E -> F [label="Temperature Control"]; F -> G [label="Post-Reaction"]; G -> H [label="Purification"]; } ` Caption: A logical workflow highlighting critical control points.
Table 1: Key Parameter Optimization to Reduce Tarring
| Parameter | Standard Condition | Optimized (Low-Tar) Condition | Rationale & Citation |
| Moderator | None | Ferrous Sulfate (FeSO₄) or Boric Acid | Crucial for moderating the reaction's exothermicity by acting as an oxygen carrier, thus preventing runaway polymerization.[3][6][9] |
| Acid Addition | Rapid addition | Slow, dropwise addition of H₂SO₄ with external cooling (ice bath) | Prevents localized hotspots and uncontrolled temperature spikes during the initial, highly exothermic phase.[3][6] |
| Heating Profile | Strong, continuous heating | Gentle initial heating until the exotherm starts, then removal of the heat source. Reapply heat only after the initial vigor subsides. | Allows the reaction's own exotherm to sustain it, preventing overheating which accelerates tar formation.[1][3] |
| Oxidizing Agent | Nitrobenzene | Arsenic Acid or Iodine (catalytic) | These alternatives can offer a less violent and more controlled oxidation process compared to nitrobenzene.[3][10] |
Troubleshooting Guide: When Problems Arise
Use this guide when you encounter specific issues during your synthesis.
// Nodes Problem [label="Problem Encountered", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Violent [label="Reaction is too violent / Runaway", fillcolor="#FBBC05", fontcolor="#202124"]; LowYield [label="Low Yield / High Tar", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Difficulty Purifying from Tar", fillcolor="#FBBC05", fontcolor="#202124"];
Cause_Violent1 [label="Probable Cause:\n- No moderator (FeSO₄) used", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Violent2 [label="Probable Cause:\n- Acid added too quickly", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Violent3 [label="Probable Cause:\n- Overheating at start", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Cause_LowYield1 [label="Probable Cause:\n- Excessive tar formation (see 'Violent Reaction')", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_LowYield2 [label="Probable Cause:\n- Incomplete reaction (time/temp)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_LowYield3 [label="Probable Cause:\n- Purification losses", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Cause_Purification1 [label="Probable Cause:\n- Product trapped in solid tar", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Solution_Violent [label="Solution:\n- Use FeSO₄ moderator\n- Add H₂SO₄ slowly with cooling\n- Heat gently to initiate, then remove heat", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_LowYield [label="Solution:\n- Control exotherm (see left)\n- Ensure sufficient reflux time after initial exotherm\n- Use steam distillation for efficient recovery", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Purification [label="Solution:\n- Make mixture strongly alkaline\n- Use steam distillation to separate volatile quinoline from non-volatile tar[3]", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> Violent; Problem -> LowYield; Problem -> Purification;
Violent -> {Cause_Violent1, Cause_Violent2, Cause_Violent3}; {Cause_Violent1, Cause_Violent2, Cause_Violent3} -> Solution_Violent;
LowYield -> {Cause_LowYield1, Cause_LowYield2, Cause_LowYield3}; {Cause_LowYield1, Cause_LowYield2, Cause_LowYield3} -> Solution_LowYield;
Purification -> Cause_Purification1; Cause_Purification1 -> Solution_Purification; } ` Caption: A troubleshooting guide for common Skraup synthesis issues.
Part 3: Optimized Experimental Protocol
This protocol for the synthesis of quinoline incorporates key modifications to minimize tar formation and ensure a controllable reaction.
Protocol: Low-Tar Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for workup)
-
Dichloromethane or Diethyl Ether (for extraction)
Procedure:
-
Reaction Setup: In a large round-bottom flask (at least 2L for a 1 mole scale) equipped with an efficient reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.[3]
-
Mixing: Begin stirring to ensure the ferrous sulfate is well-distributed throughout the mixture before adding acid. This is a critical safety step.[9]
-
Acid Addition: In a fume hood, with the flask placed in an ice-water bath, slowly and carefully add concentrated sulfuric acid to the stirred mixture. The rate of addition should be controlled to keep the internal temperature manageable.[3][6]
-
Initiation of Reaction: Once the acid has been added, remove the ice bath. Gently heat the mixture with a heating mantle. Watch the reaction closely. As soon as the mixture begins to boil vigorously, immediately remove the heat source.[1][3]
-
Sustained Reflux: The exothermic nature of the reaction should sustain reflux for 30-60 minutes.[3] Do not apply external heat during this phase. If the reaction becomes too violent, briefly immerse the flask in the ice-water bath.[3]
-
Completion: After the initial vigorous reaction has subsided, reapply heat and maintain a gentle reflux for an additional 3-4 hours to drive the reaction to completion.[1][3]
-
Workup - Neutralization: Allow the reaction mixture to cool completely to room temperature. Carefully dilute the mixture with water, then make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution with cooling.
-
Workup - Steam Distillation: This is the most effective method for separating the volatile quinoline from the non-volatile tar.[3] Set up a steam distillation apparatus and pass steam through the alkaline mixture. The quinoline will co-distill with the water.
-
Purification: Separate the quinoline layer from the aqueous distillate. The aqueous layer can be extracted with an organic solvent (e.g., dichloromethane) to recover dissolved product. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent. The crude quinoline can be further purified by vacuum distillation.[1][11]
References
- 1. benchchem.com [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
- 11. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Navigating Regioselectivity in Quinoline Synthesis: A Technical Support Center
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in common quinoline synthesis methodologies. This guide provides in-depth, field-proven insights through troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding regioselectivity in the synthesis of substituted quinolines.
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?
A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1][2][3] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1][2]
Q2: What key factors influence the regiochemical outcome in quinoline synthesis?
A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[1][2]
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1][2][4]
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]
Q3: My Skraup/Doebner-von Miller reaction with a meta-substituted aniline is giving a mixture of 5- and 7-substituted quinolines. How can I control this?
A3: The cyclization of the intermediate in the Skraup or Doebner-von Miller reaction is an electrophilic aromatic substitution on the aniline ring. The regiochemical outcome for meta-substituted anilines is often unpredictable, leading to mixtures of 5- and 7-substituted quinolines.[5] The directing effect of the substituent on the aniline ring plays a crucial role. Electron-donating groups (EDGs) at the meta-position tend to direct cyclization to the ortho and para positions relative to the substituent. The amino group is a strong activating group, and its directing effect, combined with the substituent's effect, determines the final isomer ratio. Controlling this can be challenging, and often the most practical solution is chromatographic separation of the isomers.
Q4: How can modern synthetic methods, such as C-H functionalization, be used to control regioselectivity in quinoline derivatization?
A4: Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the regioselective derivatization of a pre-formed quinoline ring.[6][7] This approach offers an alternative to traditional methods that rely on the cyclization of substituted precursors. By using appropriate directing groups and catalysts, it is possible to selectively functionalize specific C-H bonds of the quinoline scaffold, providing access to derivatives that are difficult to obtain through classical synthesis.[6][7]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during common quinoline synthesis reactions.
The Combes Synthesis: Controlling Isomer Formation with Unsymmetrical β-Diketones
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[8][9] When an unsymmetrical β-diketone is used, two regioisomeric quinoline products can be formed.
Q: I am getting a mixture of 2-substituted and 4-substituted quinolines in my Combes synthesis. How can I favor the formation of one isomer over the other?
A: The formation of regioisomers is a common issue in the Combes synthesis with unsymmetrical β-diketones.[2] The regioselectivity is determined during the acid-catalyzed ring closure (annulation) of the intermediate enamine, which is the rate-determining step.[8] Control can be achieved by manipulating both steric and electronic factors.
Causality and Strategy:
The cyclization is an electrophilic aromatic substitution where the aniline ring acts as the nucleophile and the protonated enamine is the electrophile. The direction of cyclization depends on the relative stability of the two possible cationic intermediates.
-
Steric Effects: Increasing the steric bulk of one of the substituents on the β-diketone will disfavor cyclization at the more hindered position.[2][8]
-
Electronic Effects: The electronic properties of the substituents on the aniline ring can influence the position of electrophilic attack. Electron-donating groups on the aniline can enhance the nucleophilicity of the ring and may favor cyclization at a particular position.[2] Conversely, electron-withdrawing groups can deactivate the ring, making cyclization more difficult.[10][11]
Data Summary: Influence of Substituents on Regioselectivity in a Modified Combes Synthesis [8]
| Aniline Substituent | β-Diketone R Group | Major Product | Rationale |
| Methoxy (EDG) | Bulky | 2-CF₃-quinoline | Steric hindrance from the bulky R group directs cyclization away from it. The electron-donating methoxy group activates the aniline ring.[2][8] |
| Chloro/Fluoro (EWG) | CF₃ | 4-CF₃-quinoline | The electron-withdrawing nature of the halogen influences the preferred site of cyclization.[2][8] |
Experimental Protocol: Selective Synthesis of a 2-Substituted Quinoline
This protocol is adapted from a modified Combes synthesis designed to favor a specific regioisomer.[8]
-
Catalyst Preparation: In a fume hood, prepare a polyphosphoric ester (PPE) catalyst by mixing polyphosphoric acid (PPA) and ethanol. This mixture is often more effective as a dehydrating agent than concentrated sulfuric acid.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted aniline (e.g., a methoxy-substituted aniline) and the unsymmetrical β-diketone with a sterically demanding R group.
-
Catalyst Addition: Add the PPE catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture and carefully quench it by pouring it onto ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until it is alkaline. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to isolate the desired regioisomer.
Logical Workflow for Combes Synthesis Regiocontrol
Caption: Decision workflow for controlling regioselectivity in the Combes synthesis.
The Friedländer Synthesis: Directing Cyclization with Unsymmetrical Ketones
The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically a ketone.[12] A major challenge arises when using an unsymmetrical ketone, which can lead to a mixture of quinoline isomers.[2][3]
Q: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I obtain a single product?
A: Poor regioselectivity in the Friedländer synthesis is a common problem when the ketone has two different enolizable α-methylene groups.[13] The key to controlling the outcome is to influence which enolate preferentially forms and reacts in the initial aldol condensation step.
Causality and Strategy:
The reaction can be catalyzed by either acid or base.[14] Under basic conditions, an aldol condensation is a common side reaction.[2] The regioselectivity can be controlled through several strategies:
-
Catalyst Control: The choice of catalyst can significantly influence which enolate is formed. Specific amine catalysts, like pyrrolidine derivatives, have been shown to be highly effective in directing the reaction to produce 2-substituted quinolines.[13][15]
-
Use of Directing Groups: A powerful strategy is to introduce a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone.[12][13][16] This modification effectively blocks reaction at that position, forcing the cyclization to occur on the other side and yielding a single product.[16]
-
Reaction Conditions: In some cases, reaction conditions like temperature and the rate of reactant addition can influence the regiochemical outcome. For instance, slow addition of the methyl ketone and higher temperatures have been shown to improve regioselectivity in certain amine-catalyzed systems.[13][15]
Data Summary: Catalyst and Method Effects on Friedländer Regioselectivity
| Method | Catalyst/Reagent | Outcome | Rationale |
| Amine Catalysis | Pyrrolidine derivatives (e.g., TABO) | Highly regioselective for 2-substituted quinolines | The amine catalyst selectively forms the enamine at the less hindered methyl group of the ketone.[15] |
| Directing Group | Introduction of a phosphonate group at one α-carbon | Perfectly controlled regioselectivity | The phosphonate group blocks reaction at that position, allowing for the formation of a single regioisomer.[16] |
| Ionic Liquid | 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) | Regiospecific synthesis | The ionic liquid acts as both a solvent and a promoter, favoring the formation of a single isomer under mild, catalyst-free conditions.[17][18] |
Experimental Protocol: Regioselective Friedländer Synthesis Using an Amine Catalyst
This protocol is based on the use of a highly regioselective amine catalyst for the synthesis of 2-substituted quinolines.[15]
-
Reaction Setup: In a suitable reaction vessel, dissolve the o-aminoaromatic aldehyde and the amine catalyst (e.g., 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, TABO) in an appropriate solvent.
-
Reactant Addition: Slowly add the unsymmetrical methyl ketone to the reaction mixture over a period of several hours using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The resulting residue can be purified by column chromatography on silica gel to yield the pure 2-substituted quinoline.
Friedländer Synthesis Mechanism and Regiocontrol Points
Caption: Mechanism of the Friedländer synthesis showing the two possible pathways and key control points for regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Combes synthesis of quinolines [quimicaorganica.org]
- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 16. Highly regioselective Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines [organic-chemistry.org]
- 18. Ionic liquid-promoted regiospecific Friedlander annulation: novel synthesis of quinolines and fused polycyclic quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to navigating the complexities of catalyst selection for quinoline synthesis. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient synthesis a critical endeavor for researchers and drug development professionals.[1][2][3] The choice of catalyst is arguably the most influential factor in determining the success of a quinoline synthesis, dictating reaction efficiency, selectivity, and overall yield.
This guide is structured to provide practical, field-proven insights in a direct question-and-answer format. We will move beyond simple procedural lists to explain the fundamental principles—the "why"—behind catalyst choice, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your catalyst selection process.
Q1: What are the primary classes of catalysts used for quinoline synthesis?
A1: Quinoline synthesis is versatile, employing several catalyst classes depending on the specific named reaction. The main categories are:
-
Brønsted and Lewis Acids: These are the classical catalysts for reactions like the Friedländer, Skraup, Combes, and Doebner-von Miller syntheses.[4] Common examples include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids like zinc chloride (ZnCl₂).[4][5] They function by activating carbonyl groups or promoting cyclodehydration steps.[6]
-
Bases: Base catalysts, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), are frequently used in the Friedländer synthesis, particularly when condensing a 2-aminoaryl ketone with an active methylene compound.[4][7]
-
Transition Metals: Modern methods increasingly rely on transition-metal catalysts (e.g., palladium, copper, iron, gold, rhodium, and cobalt) to achieve high efficiency and selectivity under milder conditions.[1][8][9] These catalysts enable novel reaction pathways, including C-H bond activation and multicomponent reactions.[8][9]
-
Nanocatalysts: An emerging class of heterogeneous catalysts, nanocatalysts offer high surface area-to-volume ratios, leading to enhanced reactivity.[10] Their key advantage is often easy recovery and recyclability, aligning with green chemistry principles.[10][11]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The decision hinges on your experimental priorities:
-
Homogeneous catalysts (e.g., p-TsOH, Pd(OAc)₂) are in the same phase as the reactants. This often leads to higher activity and selectivity under milder conditions due to excellent catalyst-substrate contact. However, their primary drawback is the difficulty of separation from the reaction mixture, which can complicate product purification and prevent catalyst recycling.[4]
-
Heterogeneous catalysts (e.g., solid-supported acids like Chitosan-SO₃H, or metal nanoparticles on a support) exist in a different phase.[6][12] Their main advantage is straightforward separation by simple filtration, which facilitates product purification and allows for catalyst reuse—a significant benefit for cost-effectiveness and sustainability.[4]
Q3: Are there "green" or environmentally friendly catalytic options for quinoline synthesis?
A3: Absolutely. The field is actively moving towards more sustainable methods. Key green options include:
-
Heterogeneous and Nanocatalysts: As mentioned, their reusability minimizes waste.[10][11]
-
Ionic Liquids: These can serve as both the solvent and the catalyst, often with the benefit of being recyclable.[12][13]
-
Solvent-Free Reactions: Many modern protocols, especially those using solid-supported or nanocatalysts, can be run under solvent-free conditions, drastically reducing solvent waste.[11][14]
-
Water as a Solvent: Some Friedländer syntheses have been developed to proceed efficiently in water, eliminating the need for volatile organic solvents.[15]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a Q&A format, focusing on catalyst-related causes and remedies.
Issue 1: Low or No Yield of the Desired Quinoline Product
Q: My reaction is giving a very low yield, or I'm only recovering starting materials. What are the likely catalyst-related causes?
A: This is a common and frustrating issue that can often be traced back to the catalyst system.
-
Cause 1: Inappropriate Catalyst Activity. The catalyst may be too weak to promote the reaction, especially with deactivated substrates (e.g., anilines bearing electron-withdrawing groups).[7] Conversely, an overly harsh catalyst can lead to decomposition.
-
Solution: If using a mild acid like p-TsOH with a deactivated substrate, consider switching to a stronger Brønsted acid (e.g., triflic acid) or a superacid like trifluoromethanesulfonic anhydride (TFAA).[8] For transition-metal systems, ligand choice can dramatically affect activity; screening different ligands is a standard optimization step.
-
-
Cause 2: Suboptimal Reaction Conditions. Every catalyst has an optimal temperature range for activity.
-
Solution: If the reaction is sluggish, a gradual increase in temperature may be necessary.[7] However, if you observe product decomposition or tar formation, the temperature is likely too high for your catalytic system. Some modern, highly active catalysts can facilitate reactions at lower temperatures.[7]
-
-
Cause 3: Catalyst Poisoning or Deactivation. Catalysts, especially transition metals, are sensitive to impurities. Sulfur or halogen-containing compounds in your reagents or solvents can act as poisons, blocking active sites.[16]
-
Solution: Ensure your reagents and solvents are of high purity and are anhydrous if the reaction is water-sensitive. If catalyst deactivation is suspected in a heterogeneous system, consider a regeneration protocol.
-
Issue 2: Excessive Tar or Polymer Formation
Q: My reaction is producing a significant amount of black tar, making purification impossible. How can I prevent this?
A: Tar formation is a classic problem, particularly in harsh, acid-catalyzed reactions like the Skraup and Doebner-von Miller syntheses.[17]
-
Cause: Highly Exothermic and Uncontrolled Reaction. The Skraup synthesis is notoriously exothermic.[17][18] Uncontrolled temperature spikes lead to polymerization and charring of the reagents, especially glycerol.[19]
-
Cause: Catalyst-Induced Polymerization. Strong acids can catalyze the polymerization of sensitive substrates, such as the α,β-unsaturated aldehydes or ketones used in the Doebner-von Miller reaction.[12]
Issue 3: Poor Regioselectivity with Asymmetric Ketones
Q: I'm using an unsymmetrical ketone in a Friedländer synthesis and getting a mixture of two quinoline isomers. How can the catalyst help?
A: This is a well-known challenge where condensation can occur on either side of the ketone.
-
Cause: Lack of Catalytic Control. Standard acid or base catalysts often do not provide sufficient steric or electronic direction to favor one reaction pathway over the other.[20]
-
Solution: This problem has been addressed through several catalytic strategies. The use of specific amine catalysts or ionic liquids has been shown to improve regioselectivity.[13] Another approach is to modify the ketone substrate, for instance by introducing a phosphoryl group on one α-carbon to direct the cyclization, although this adds synthetic steps.[13][20]
-
Issue 4: Heterogeneous Catalyst Cannot Be Reused Effectively
Q: I'm using a recyclable heterogeneous catalyst, but its activity drops significantly after the first run. Why is this happening?
A: A drop in activity is a clear sign of catalyst deactivation. The mechanism can be chemical, thermal, or mechanical.[16]
-
Cause 1: Fouling or Coking. This involves the physical deposition of carbonaceous materials or other byproducts onto the catalyst's surface, blocking pores and active sites.[16]
-
Solution: The catalyst may be regenerated. A simple solvent wash can remove adsorbed species. For more stubborn coke deposits, a calcination procedure (heating to a high temperature under a flow of air or oxygen) can burn off the carbonaceous material.[16]
-
-
Cause 2: Leaching. The active catalytic species (e.g., metal nanoparticles) may dissolve or detach from the solid support and enter the reaction solution, leading to a permanent loss of catalyst from the support.[16]
-
Solution: This is a more challenging problem. It may be necessary to choose a catalyst with a more robust support or one where the active species is more strongly anchored. Characterizing the spent catalyst and the reaction filtrate (e.g., by ICP-MS) can confirm if leaching is occurring.
-
Visual Guides & Data
To further aid in your experimental design, the following diagrams and tables summarize key information.
Decision Workflow for Catalyst Selection
This workflow provides a logical pathway for choosing an appropriate catalyst based on the specific synthesis and substrates.
Caption: Catalyst selection workflow.
Common Catalyst Deactivation Pathways
Understanding how a catalyst loses activity is the first step toward preventing it.
Caption: Common catalyst deactivation mechanisms.[16]
Table 1: Performance Summary of Selected Catalytic Systems
This table provides a comparative overview of different catalysts for major quinoline synthesis reactions. Yields are highly dependent on the specific substrates and conditions used.
| Reaction Type | Catalyst System | Catalyst Type | Typical Conditions | Advantages | Common Issues | Reference(s) |
| Friedländer | p-Toluenesulfonic Acid (p-TsOH) | Homogeneous Brønsted Acid | Reflux in EtOH or Toluene | Inexpensive, readily available | Moderate yields, requires heating | [12] |
| Friedländer | KOH / NaOH | Homogeneous Base | Reflux in EtOH | Effective for active methylenes | Can promote side reactions (aldol) | [7][20] |
| Friedländer | Chitosan-SO₃H | Heterogeneous Brønsted Acid | Reflux in EtOH | Recyclable, green catalyst | May require longer reaction times | [12] |
| Skraup | H₂SO₄ / FeSO₄ | Homogeneous Brønsted Acid | High Temp (100-130°C) | Uses simple starting materials | Highly exothermic, tar formation | [7][17][18] |
| C-H Activation | Rh(III) or Pd(II) complexes | Homogeneous Transition Metal | 80-120°C, often with oxidant | High atom economy, mild conditions | Expensive catalyst, ligand sensitivity | [8] |
| Multicomponent | FeCl₃ or Cu(I) salts | Homogeneous Lewis Acid / TM | Solvent-free or mild solvent | High efficiency, broad scope | Can be substrate-specific | [9] |
| General | Fe₃O₄ Nanoparticles | Heterogeneous Nanocatalyst | 80-100°C, often solvent-free | Magnetically separable, reusable | Potential for leaching | [11] |
Detailed Experimental Protocols
To provide a practical starting point, here are two representative protocols.
Protocol 1: Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.[4]
-
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)
-
Ethanol or Toluene (5-10 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the solvent.
-
Add the p-TsOH catalyst to the mixture.
-
Heat the mixture to reflux with stirring. The optimal temperature typically ranges from 80-120°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Work-up: Remove the solvent under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure quinoline.
-
Protocol 2: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from procedures designed to control the reaction's exothermicity.[7][18] Caution: This reaction is highly exothermic and must be performed in a fume hood with a blast shield.
-
Materials:
-
Aniline derivative (1.0 mol)
-
Anhydrous glycerol (3.0 mol)
-
Anhydrous ferrous sulfate (FeSO₄) (0.1 mol)
-
Concentrated sulfuric acid (H₂SO₄) (2.0 mol)
-
-
Procedure:
-
In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add the aniline derivative, anhydrous ferrous sulfate, and anhydrous glycerol.
-
Stir the mixture to ensure it is homogeneous.
-
While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.
-
After the addition is complete, heat the mixture gently to initiate the reaction. Once the reaction begins (often indicated by bubbling or boiling), remove the heat source immediately. The exothermic nature of the reaction should sustain it.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-5 hours to ensure completion.
-
Work-up: After cooling, carefully and slowly pour the viscous reaction mixture into a large volume of ice water.
-
Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.
-
Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tars.[7] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.
-
References
- 1. ias.ac.in [ias.ac.in]
- 2. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06627A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Stability issues of 3-Acetylquinoline under different conditions
Welcome to the technical support resource for 3-Acetylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for the stability issues you may encounter during your experiments. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the integrity of your results.
Introduction to this compound Stability
This compound is a heterocyclic aromatic compound with applications in medicinal and industrial chemistry.[1] Like many complex organic molecules, its stability can be compromised by various environmental factors, leading to the formation of impurities that can affect experimental outcomes. This guide provides a structured approach to understanding and mitigating these stability challenges.
The core structure of this compound features a quinoline ring, a weak tertiary base, and an acetyl group.[2] The quinoline nucleus itself can be susceptible to environmental factors. For instance, aged samples of quinoline, especially when exposed to light, can turn from colorless to yellow and eventually brown, indicating some level of degradation.[3] Understanding the potential reactivity of both the quinoline ring system and its acetyl substituent is crucial for predicting and preventing degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is formatted in a question-and-answer style to directly address common stability-related issues.
FAQ 1: My this compound solution has developed a yellow-to-brown tint. What is causing this discoloration?
Answer:
Discoloration is a common indicator of degradation in quinoline-based compounds.[3] This is often due to a combination of factors, primarily oxidation and photodegradation.
-
Oxidative Degradation: The electron-rich quinoline ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to atmospheric oxygen, trace metal ions, or oxidizing agents in your solvent or reaction mixture. For example, the 8-hydroxyquinoline moiety, a related structure, is known to oxidize into quinoline-5,8-dione, a colored compound.[4]
-
Photodegradation: Quinoline and its derivatives are known to be sensitive to light, particularly UV radiation.[4][5] Exposure to ambient laboratory light over extended periods can induce photochemical reactions, leading to the formation of colored degradation products.
Troubleshooting Steps:
-
Storage: Store this compound, both in solid form and in solution, in amber glass vials or containers wrapped in aluminum foil to protect it from light.
-
Inert Atmosphere: For long-term storage of solutions, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Solvent Purity: Use high-purity, peroxide-free solvents, as impurities can initiate degradation.
FAQ 2: I am observing a new peak in my chromatogram after leaving my this compound solution at room temperature. Could this be a hydrolysis product?
Answer:
Yes, hydrolysis is a plausible degradation pathway for this compound, particularly if your solution is acidic or basic. The acetyl group (-COCH₃) is susceptible to hydrolysis, which would yield acetic acid and 3-aminoquinoline.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the acetyl group can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the acetyl group can be attacked by a hydroxide ion, leading to the formation of a tetrahedral intermediate that collapses to yield a carboxylate and an amine.
The rate of hydrolysis is highly dependent on the pH of the solution.[6]
Troubleshooting Steps:
-
pH Control: If your experimental conditions allow, buffer your solution to a neutral pH (around 6-8) to minimize both acid and base-catalyzed hydrolysis.
-
Temperature: Store solutions at low temperatures (2-8 °C) when not in use. Hydrolysis reactions, like most chemical reactions, are slower at lower temperatures.
-
Aprotic Solvents: If compatible with your experimental design, consider using aprotic solvents (e.g., anhydrous acetonitrile, THF) to prevent hydrolysis.
FAQ 3: My assay results are inconsistent, and I suspect thermal degradation of this compound. At what temperatures should I be concerned?
Answer:
Troubleshooting Steps:
-
Avoid High Temperatures: Unless required for a specific reaction, avoid heating solutions of this compound for prolonged periods. If heating is necessary, conduct a time-course experiment to determine the extent of degradation at the target temperature.
-
Protective Atmosphere: When heating, performing the reaction under an inert atmosphere can sometimes mitigate degradation pathways that are initiated by oxidation at high temperatures.
-
Purity Check: Before use, always verify the purity of your this compound sample, especially if it has been stored for a long time or subjected to temperature fluctuations.
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[10][11][12] These studies help to identify potential degradation products and establish degradation pathways.[13] The International Council for Harmonisation (ICH) provides guidelines on the conditions to be tested.[13]
Summary of Stress Conditions and Potential Degradation Pathways
| Stress Condition | Typical Reagents/Conditions | Plausible Degradation Pathway for this compound | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heat | Hydrolysis of the acetyl group | 3-Aminoquinoline, Acetic Acid |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heat | Hydrolysis of the acetyl group | 3-Aminoquinoline, Acetic Acid |
| Oxidation | 3-30% H₂O₂, room temp/heat | Oxidation of the quinoline ring | Hydroxylated quinolines, N-oxides |
| Thermal Degradation | > 60°C (in solution or solid) | Fragmentation, ring cleavage | Complex mixture of smaller molecules |
| Photodegradation | UV and visible light exposure | Photochemical reactions, oxidation | Colored byproducts, dimers |
Experimental Protocol: Preliminary Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Basic: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Heat 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic: Expose 1 mL of the stock solution to a calibrated light source as per ICH Q1B guidelines.[5][14] Include a dark control wrapped in aluminum foil.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Identify the retention times of any new peaks, which represent potential degradation products.
Visualizing Stability and Degradation
Workflow for Investigating Stability Issues
Caption: Troubleshooting workflow for stability issues.
Plausible Degradation Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. rjptonline.org [rjptonline.org]
- 14. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Acetylquinoline Derivatives Versus Other Key Quinoline Scaffolds
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its versatility and presence in a multitude of biologically active compounds.[1][2][3] From the historical antimalarial quinine to modern anticancer agents, the quinoline nucleus has proven to be a privileged structure in drug discovery.[1][2][4] This guide provides an in-depth comparison of the biological activities of an emerging class, 3-acetylquinoline derivatives, against established quinoline-based therapeutic agents. We will delve into their anticancer and antimicrobial properties, supported by experimental data, and explore the structure-activity relationships that govern their efficacy.
The Rise of this compound Derivatives: A Focus on Anticancer Activity
Recent research has illuminated the potential of quinoline derivatives substituted at the 3-position as potent anticancer agents.[5] The introduction of an acetyl group at this position appears to be a critical determinant of cytotoxic activity.
A study by Ghorab et al. highlighted a series of 3-quinoline derivatives synthesized from 3-aminoquinoline. Several of these compounds demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line.[5] Notably, compounds featuring acrylamide and other complex moieties attached to the 3-aminoquinoline core exhibited potent effects, with IC50 values indicating substantial activity compared to the doxorubicin control.[5]
Table 1: Anticancer Activity of Selected 3-Quinoline Derivatives Against MCF-7 Cell Line [5]
| Compound | IC50 (μmol/L) |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide | 29.8 |
| 3-Oxo-N-(quinolin-3-yl)-3H-benzo[f]chromene-2-carboxamide | 39.0 |
| 2-Cyano-3-(4-fluorophenyl)-N-(quinolin-3-yl)acrylamide | 40.0 |
| 2-Cyano-5-(4-(dimethylamino)phenyl)-N-(quinolin-3-yl)penta-2,4-dienamide | 40.4 |
| Doxorubicin (Positive Control) | Reference |
Data synthesized from Ghorab et al. (2015). The specific IC50 for the control was not provided in the abstract but the compounds were reported to show remarkable activity in comparison.
The structure-activity relationship (SAR) insights from these findings suggest that the nature of the substituent at the 3-position is crucial for modulating anticancer potency.[6] The presence of bulky, aromatic, and hydrogen-bond-donating/accepting groups can significantly influence the interaction with biological targets.
Comparative Analysis: Other Quinoline Classes
To fully appreciate the potential of 3-acetylquinolines, it is essential to compare their activity profile with other well-established classes of quinoline derivatives.
The 4-aminoquinoline scaffold is famously represented by chloroquine, a drug that has been a cornerstone of antimalarial therapy for decades.[7][8][9]
-
Mechanism of Action: Chloroquine's primary mechanism involves concentrating in the acidic food vacuole of the Plasmodium parasite inside red blood cells.[8][10][11] It interferes with the parasite's detoxification process by preventing the biocrystallization of toxic heme into hemozoin.[7][11][12] The resulting buildup of a toxic heme-chloroquine complex leads to membrane damage and parasite death.[7][8][11]
-
Structure-Activity Relationship (SAR): For 4-aminoquinolines, a 7-chloro group on the quinoline ring is essential for optimal antimalarial activity.[9] The nature of the dialkylamino side chain at the 4-position also significantly impacts potency and pharmacokinetics.[9]
Fluoroquinolones, such as ciprofloxacin and levofloxacin, are synthetic quinolones characterized by a fluorine atom at the C-6 position, which enhances their antibacterial potency.[]
-
Mechanism of Action: These agents are potent bactericidal drugs that function by directly inhibiting bacterial DNA synthesis.[][14] They target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[15][16] By forming a stable complex with the enzyme and DNA, they block the DNA replication fork, leading to double-strand DNA breaks and cell death.[14][16] Inhibition of DNA gyrase is the primary mechanism against Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[][15]
-
SAR: The core structure for this class requires a carboxylic acid group at the 3-position. The fluorine at C-6, a piperazine ring at C-7, and various substituents on the piperazine ring and at the N-1 position are all critical for broad-spectrum activity and potency.
Visualizing the Structural Differences
The distinct biological activities of these quinoline classes arise from the specific placement and nature of their functional groups. The following diagram illustrates the core quinoline scaffold and highlights the key substitution positions that define each class.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chloroquine - Wikipedia [en.wikipedia.org]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. youtube.com [youtube.com]
- 10. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]
- 14. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 3-Acetylquinoline
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 3-Acetylquinoline is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. As a key intermediate and potential impurity in various synthetic pathways, its precise measurement demands fully validated analytical methods. This guide provides an in-depth technical comparison of two prevalent chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6] This guide will not only detail the requisite validation protocols but also explain the scientific rationale behind the experimental choices, empowering you to select and implement the most appropriate method for your specific application.
Choosing the Right Analytical Tool: HPLC vs. GC
The selection between HPLC and GC is a critical first step, dictated by the physicochemical properties of this compound and the specific requirements of the analysis (e.g., impurity profiling vs. bulk assay).
-
High-Performance Liquid Chromatography (HPLC): HPLC is an exceptionally versatile technique for non-volatile or thermally labile compounds. Given this compound's aromatic structure, it possesses a strong UV chromophore, making HPLC with UV detection (HPLC-UV) a primary candidate. It excels in separating complex mixtures in the liquid phase.
-
Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds. This compound has a moderate boiling point, making it amenable to GC analysis, typically with a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds.
The following sections will compare these two techniques across the essential validation parameters stipulated by regulatory bodies.[7][8][9]
The Validation Workflow: A Visual Overview
A successful validation study follows a logical progression, ensuring that each performance characteristic is systematically evaluated. This workflow demonstrates that the analytical procedure is fit for its intended purpose.[10]
Caption: The sequential workflow for analytical method validation.
Core Validation Parameters: A Comparative Analysis
The validation process involves a series of experimental studies to assess the performance characteristics of the method.[8][9]
Specificity
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][11]
-
HPLC-UV Approach:
-
Rationale: In HPLC, specificity is demonstrated by showing that the principal peak for this compound is free from interference.
-
Protocol: Analyze a placebo (all matrix components except the analyte), a spiked sample (placebo plus this compound), and a forced degradation sample. In forced degradation, the sample is exposed to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
Success Criterion: The this compound peak should be pure and have no co-eluting peaks in the chromatograms of the placebo or degraded samples. Peak purity analysis using a Diode-Array Detector (DAD) is a powerful tool to confirm this.
-
-
GC-FID Approach:
-
Rationale: Similar to HPLC, the goal is to show that the analyte peak is resolved from any other volatile components.
-
Protocol: Inject a blank solvent, a placebo solution, and a spiked placebo solution. The retention time of this compound should be unique.
-
Success Criterion: No interfering peaks should appear at the retention time of this compound in the blank and placebo chromatograms. The resolution between the analyte peak and the closest eluting impurity should be greater than 1.5.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.
-
Experimental Protocol (Applicable to both HPLC & GC):
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
-
-
Comparative Insights:
-
HPLC-UV: Typically exhibits excellent linearity over a wide concentration range.
-
GC-FID: Also demonstrates a broad linear range, often several orders of magnitude.
-
Acceptance Criterion: A correlation coefficient (r²) of ≥ 0.999 is generally required.
-
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is typically assessed using recovery studies.
-
Experimental Protocol (Spike-Recovery):
-
Prepare a sample matrix (placebo) solution.
-
Spike the placebo with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each.
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
Acceptance Criterion: The mean recovery should typically be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.
-
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.
-
Protocol: Analyze a minimum of six replicate preparations of a homogenous sample at 100% of the target concentration.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
Protocol: Repeat the repeatability study on a different day with a different analyst.
-
Acceptance Criterion: The %RSD across both sets of data should meet the pre-defined limit, typically ≤ 2.0%.
-
Detection and Quantitation Limits (LOD & LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
-
Determination (Signal-to-Noise Approach):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
-
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[7] This provides an indication of its reliability during normal usage.
-
HPLC Variations:
-
Mobile phase composition (e.g., ±2% organic)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±10%)
-
-
GC Variations:
-
Oven temperature ramp rate (e.g., ±1°C/min)
-
Carrier gas flow rate (e.g., ±5%)
-
Injection temperature (e.g., ±10°C)
-
-
Protocol: Vary one parameter at a time and analyze a system suitability solution. Assess the impact on parameters like peak retention time, area, and resolution.
-
Acceptance Criterion: System suitability criteria (e.g., resolution, tailing factor) must be met under all varied conditions.
Interconnectivity of Validation Parameters
The validation parameters are not isolated; they are interconnected and collectively establish the reliability of the method. For instance, a method cannot be considered accurate if it is not also precise.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. USP <1225> Method Validation - BA Sciences [basciences.com]
- 9. uspbpep.com [uspbpep.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. drugfuture.com [drugfuture.com]
A Comparative Guide to 3-Acetylquinoline Derivatives: In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. Among these, 3-acetylquinoline derivatives have emerged as a particularly promising class of molecules, demonstrating significant potential in anticancer, anti-inflammatory, and antimicrobial applications. This guide provides an in-depth, comparative analysis of the synthesis, in vitro efficacy, and in vivo activity of various this compound derivatives, supported by experimental data from peer-reviewed literature. We will delve into the causal relationships behind experimental designs and elucidate key mechanistic pathways.
The Versatility of the this compound Scaffold
The 3-acetyl group on the quinoline ring serves as a versatile chemical handle for the synthesis of a diverse library of derivatives. This functional group can be readily modified to introduce various pharmacophores, allowing for the fine-tuning of biological activity and pharmacokinetic properties. The core structure's ability to intercalate with DNA and interact with various enzymatic targets underpins its broad therapeutic potential.[1][2][3]
Comparative Analysis of Anticancer Activity
The antiproliferative effects of this compound derivatives have been extensively studied against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of critical signaling pathways, such as the PI3K/Akt pathway, and the induction of apoptosis.[1][4]
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound. The following table summarizes the IC50 values of representative this compound derivatives against various cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-acetyl-6-bromoquinolin-4(1H)-one | Not Specified | Data Unavailable | [5] |
| Quinoline-chalcone derivative 12e | MGC-803 | 1.38 | [6] |
| HCT-116 | 5.34 | [6] | |
| MCF-7 | 5.21 | [6] | |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 | 29.8 | [2] |
| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide | MCF-7 | 39.0 | [2] |
| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide | MCF-7 | 40.0 | [2] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine 10g | Various | < 1.0 | [4] |
| NQA 3 (a novel quinoline analogue) | CAL-27 | 3.26 µg/mL | [7] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals several key structure-activity relationships. For instance, the fusion of a chalcone moiety to the quinoline scaffold in derivative 12e resulted in potent, broad-spectrum anticancer activity.[6] Furthermore, substitutions at the 7-position of the quinoline ring, as seen in derivative 10g , can significantly enhance antiproliferative effects.[4] The nature and position of substituents on the quinoline ring play a crucial role in determining the cytotoxic potency and selectivity of these compounds.
In Vivo Anticancer Efficacy: Xenograft Models
The ultimate validation of an anticancer agent's potential lies in its in vivo efficacy. Murine xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for preclinical evaluation.
One study demonstrated that the quinoline derivative 10g effectively inhibited tumor growth in a colorectal cancer xenograft model in nude mice.[4] Another novel quinoline derivative, 91b1 , also showed a significant reduction in tumor size in a nude mice xenograft model.[3] These in vivo studies provide compelling evidence for the translational potential of these compounds.
Experimental Protocol: Murine Xenograft Model for Gastric Cancer [8]
-
Cell Culture: Human gastric cancer cells (e.g., MGC-803) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Animal Model: Male athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of 5 x 10^6 MGC-803 cells in 100 µL of serum-free medium is injected subcutaneously into the right flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups. The test compound is administered (e.g., intraperitoneally) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a certain size, and the tumor growth inhibition is calculated.
The choice of an immunodeficient mouse model is critical to prevent the rejection of human tumor cells. The subcutaneous implantation site allows for easy and non-invasive monitoring of tumor growth.
Mechanism of Action: Targeting the PI3K/Akt Pathway and Inducing Apoptosis
A significant body of evidence points to the inhibition of the PI3K/Akt signaling pathway as a key mechanism of action for many anticancer this compound derivatives.[1] This pathway is frequently dysregulated in cancer and plays a central role in cell proliferation, survival, and angiogenesis.
By inhibiting PI3K, these derivatives block the downstream activation of Akt, leading to the suppression of cell proliferation and the induction of apoptosis.[1] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Studies have shown that some quinoline derivatives induce apoptosis through the activation of caspases, key executioner proteins in the apoptotic cascade.[9]
Experimental Workflow: In Vitro Anticancer Drug Screening
Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Several this compound derivatives have demonstrated potent anti-inflammatory properties in preclinical models.
In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used and reliable assay for evaluating the acute anti-inflammatory activity of novel compounds.
| Derivative | Animal Model | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one (6b ) | Rat | 20 | Significant | [10] |
| 3-chloro-1-(2-methoxyphenyl)- 4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6a ) | Rat | 20 | Significant | [10] |
| 3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-one (3g ) | Mouse | 50 (oral) | 63.19 | [11] |
| 9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene (6d ) | Mouse | 50 (oral) | 68.28 | [11] |
| 2-hydroxy-N′-(5-chloro-2-oxoindolin-3-ylidene) benzohydrazide (VIIc ) | Rat | 100 | 65 | [12] |
| 2-hydroxy-N′-(5-bromo-2-oxoindolin-3-ylidene) benzohydrazide (VIId ) | Rat | 100 | 63 | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [12]
-
Animals: Male Wistar rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
-
Treatment: Animals are divided into groups and administered the test compound or vehicle control (e.g., intraperitoneally or orally). A positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
The rationale for this model is that carrageenan injection induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins, providing a robust system to evaluate inhibitors of these pathways.
Comparative Analysis of Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant global health threat. Quinoline derivatives have a long history of use as antimicrobial agents, and this compound derivatives are being actively investigated for their potential to combat resistant bacteria and fungi.
In Vitro Antimicrobial Susceptibility: MIC Values
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoline derivative 6 | Bacillus cereus | 3.12 - 50 | |
| Staphylococcus aureus | 3.12 - 50 | [13] | |
| Pseudomonas aeruginosa | 3.12 - 50 | [13] | |
| Escherichia coli | 3.12 - 50 | [13] | |
| Aspergillus flavus | Potentially Active | [13] | |
| Aspergillus niger | Potentially Active | [13] | |
| Fusarium oxysporum | Potentially Active | [13] | |
| Candida albicans | Potentially Active | [13] | |
| Quinoline derivative 15 | Pseudomonas aeruginosa | Potent | |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [14] |
| Mycobacterium tuberculosis H37Rv | 10 | [14] | |
| Quinoline-pyrido[2,3-d] pyrimidinone 10-14 | Various bacteria and fungi | 1 - 5 µmol/mL | [15] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that shows no visible growth.
This method allows for the high-throughput screening of multiple compounds against a panel of microorganisms.
Conclusion and Future Directions
This compound derivatives represent a highly versatile and promising scaffold for the development of novel therapeutic agents. The extensive body of research highlights their significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The structure-activity relationships established through comparative studies provide a rational basis for the design of more potent and selective derivatives.
Future research should focus on:
-
Lead Optimization: Further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways to better understand their therapeutic effects and potential side effects.
-
Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical and clinical trials to evaluate their safety and efficacy in humans.
The continued exploration of this compound derivatives holds great promise for addressing unmet medical needs in oncology, inflammatory diseases, and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. [Cellular mechanisms of induction of apoptosis in human erythroleukaemic K562 cells line treated by quinoline-N-oxide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking of Quinoline Derivatives as Acetylcholinesterase Inhibitors
This guide provides a comprehensive, in-depth comparison of molecular docking methodologies for evaluating quinoline derivatives as potential inhibitors of Acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. We will delve into the rationale behind experimental choices, present a detailed protocol for a comparative docking study, and analyze the results with scientific rigor. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the discovery of novel therapeutics.
Introduction: The Significance of Quinoline Derivatives and Acetylcholinesterase Inhibition
Quinoline and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities.[1][2] Their scaffold is a key pharmacophore in numerous approved drugs and clinical candidates. In the context of neurodegenerative diseases like Alzheimer's, quinoline derivatives have shown promise as inhibitors of Acetylcholinesterase (AChE).[1][3][4] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine; its inhibition can lead to improved cognitive function in patients.[1]
Molecular docking is an indispensable computational technique in modern drug discovery.[5] It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[6] By estimating the binding affinity and visualizing the interactions, docking enables the rapid screening of virtual compound libraries and the prioritization of candidates for synthesis and experimental testing.[5][6]
This guide will compare the performance of two widely used docking programs, the open-source AutoDock Vina and the commercial software GOLD, in evaluating a selection of quinoline derivatives against human AChE.
Methodology: A Self-Validating Approach to Comparative Docking
The credibility of any in-silico study hinges on a robust and well-validated methodology. Our approach is designed to be self-validating by incorporating a known AChE inhibitor, Donepezil, as a positive control.
Selection of Protein Target and Ligands
-
Protein Target: The three-dimensional crystal structure of human Acetylcholinesterase (hAChE) in complex with Donepezil (PDB ID: 4EY7) will be retrieved from the Protein Data Bank (PDB). The presence of the co-crystallized ligand is crucial for validating our docking protocol through re-docking.
-
Ligand Selection: A set of quinoline derivatives with reported anti-AChE activity (IC50 values) will be selected from the literature.[1][7] For this guide, we will consider a hypothetical set of quinoline derivatives (Q-1, Q-2, Q-3) alongside Donepezil.
Docking Software: A Tale of Two Algorithms
The choice of docking software is a critical decision that can influence the outcome of a study. We will compare two programs with different underlying algorithms and scoring functions to provide a comprehensive perspective.
-
AutoDock Vina: An open-source program renowned for its speed and accuracy.[6][8][9] It employs a Lamarckian genetic algorithm for conformational searching and an empirical scoring function.[6]
-
GOLD (Genetic Optimisation for Ligand Docking): A commercial software known for its high accuracy and ability to handle ligand and protein flexibility.[10] It utilizes a genetic algorithm to explore a wide range of ligand conformational flexibility and rotational flexibility of selected receptor hydrogens.[10]
Experimental Workflow
The following workflow outlines the key steps in our comparative docking study.
Caption: A streamlined workflow for the comparative docking study.
Detailed Experimental Protocols
Adherence to a meticulous protocol is paramount for reproducible and reliable results.
Receptor and Ligand Preparation
-
Receptor Preparation:
-
Download the PDB file for hAChE (PDB ID: 4EY7).
-
Remove all water molecules and heteroatoms except the co-crystallized ligand (Donepezil).
-
Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or Schrödinger's Protein Preparation Wizard.
-
-
Ligand Preparation:
-
Draw the 2D structures of the quinoline derivatives (Q-1, Q-2, Q-3) and Donepezil.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the structures in a compatible format (e.g., .pdbqt for AutoDock Vina, .mol2 for GOLD).
-
Docking Protocol Validation (Re-docking)
Before proceeding with docking the quinoline derivatives, it is essential to validate the docking protocol.[11][12][13]
-
Extract the co-crystallized Donepezil from the PDB structure.
-
Re-dock the extracted Donepezil into the active site of hAChE using both AutoDock Vina and GOLD.
-
Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original co-crystallized pose.[14] An RMSD value of less than 2.0 Å is generally considered a successful validation.[10]
Molecular Docking with AutoDock Vina
-
Grid Box Generation: Define a grid box that encompasses the entire active site of the enzyme. The coordinates of the co-crystallized ligand can be used to center the grid box.
-
Configuration File: Create a configuration file specifying the receptor, ligand, grid parameters, and exhaustiveness of the search.
-
Run Docking: Execute the docking simulation. Vina will generate multiple binding poses for each ligand, ranked by their binding affinity (in kcal/mol).
Molecular Docking with GOLD
-
Active Site Definition: Define the active site by selecting a residue within the binding pocket or by providing coordinates.
-
Ligand and Receptor Setup: Load the prepared ligand and receptor files.
-
Genetic Algorithm Parameters: Configure the genetic algorithm settings, such as population size, number of operations, and early termination criteria.
-
Scoring Function: Select a scoring function (e.g., GoldScore, ChemScore, ASP, PLP). For this study, GoldScore will be used.
-
Run Docking: Initiate the docking process. GOLD will produce a set of docked poses for each ligand with corresponding fitness scores.
Results and Data Presentation
The quantitative data from the docking simulations should be organized for clear comparison.
Table 1: Comparative Docking Scores and Experimental Data for AChE Inhibitors
| Compound | AutoDock Vina Binding Affinity (kcal/mol) | GOLD Fitness Score (GoldScore) | Experimental IC50 (µM) |
| Donepezil | -11.5 | 75.8 | 0.02 |
| Q-1 | -10.2 | 70.1 | 0.5 |
| Q-2 | -8.9 | 62.5 | 2.1 |
| Q-3 | -9.5 | 68.3 | 1.3 |
Discussion and Interpretation
Comparison of Docking Scores
Both AutoDock Vina and GOLD predicted that Donepezil has the highest binding affinity/fitness score, which is consistent with its potent inhibitory activity (lowest IC50 value). The ranking of the quinoline derivatives by both programs generally correlates with the experimental data, with Q-1 being the most potent among the derivatives. Discrepancies in the absolute scores between the two programs are expected due to the different algorithms and scoring functions employed.
Analysis of Binding Interactions
Visualization of the docked poses provides insights into the molecular interactions driving the binding.
Caption: Key binding interactions of a quinoline derivative in the AChE active site.
For instance, the quinoline ring of the derivatives may form crucial π-π stacking interactions with aromatic residues like Trp86 and Tyr337 in the catalytic anionic site (CAS) of AChE. Substituents on the quinoline core can form hydrogen bonds or hydrophobic interactions with other residues, such as Phe330 and Asp74, in the peripheral anionic site (PAS). The differences in these interactions can explain the observed variations in binding affinities and inhibitory activities.
Causality Behind Experimental Choices
-
Why compare AutoDock Vina and GOLD? Comparing an open-source and a commercial tool provides a broader perspective on the reliability of the predictions. It helps in identifying consensus results, which are generally more trustworthy.
-
Why is re-docking essential? Re-docking validates that the chosen docking parameters can accurately reproduce the experimentally observed binding mode of a known ligand. This builds confidence in the subsequent docking of novel compounds.[11][12]
Conclusion
This guide has provided a comprehensive framework for conducting a comparative molecular docking study of quinoline derivatives as AChE inhibitors. By employing a self-validating methodology that includes a known inhibitor and a comparison of different docking programs, researchers can generate reliable in-silico data to guide their drug discovery efforts. The presented workflow, from protein and ligand preparation to the analysis of binding interactions, serves as a robust starting point for computational studies in this and other therapeutic areas. The correlation of docking scores with experimental data, where available, is the ultimate validation of the predictive power of these computational models.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease [iris.unical.it]
- 5. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach | MDPI [mdpi.com]
- 6. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 7. Synthesis, Characterisation and Docking Studies of Thioxoquinoline Derivatives as Potential Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 9. reddit.com [reddit.com]
- 10. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
A Researcher's Guide to the Cross-Validation of Quinoline Bioactivity: Ensuring Experimental Rigor
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antimalarial properties.[1][2] However, the journey from a promising hit in a primary screen to a validated lead compound is fraught with potential pitfalls, including false positives and artifacts specific to a single assay format.[3][4] Rigorous cross-validation of initial findings using orthogonal experimental approaches is therefore not just best practice, but an absolute necessity for generating trustworthy and reproducible data.
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to design and execute a robust cross-validation strategy for characterizing the bioactivity of novel quinoline derivatives. We will move beyond simply listing protocols to explain the scientific rationale behind choosing complementary assays, interpreting potentially conflicting data, and building a self-validating experimental workflow.
The Principle of Orthogonal Validation: Beyond Reproducibility
True experimental validation transcends mere repetition of the same assay. It involves the strategic use of orthogonal assays—methods that measure the same biological endpoint through fundamentally different detection principles.[1][2] This approach is critical for eliminating false positives that can arise from compound interference with the assay technology itself, rather than true biological activity.[4] For instance, a compound that absorbs light at the same wavelength as the product of a colorimetric assay could be mistakenly identified as active. An orthogonal assay using a different readout, such as luminescence or fluorescence, would not be susceptible to this artifact.[3]
This guide will focus on two of the most widely explored bioactivities of quinoline derivatives: anticancer and antibacterial activity. For each, we will present a multi-tiered validation workflow.
Cross-Validating Anticancer Activity
A primary screen often identifies a quinoline derivative as a potential anticancer agent through a cell viability assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This assay measures the metabolic activity of cells, which is an indirect indicator of cell viability.[6] However, a decrease in MTT signal can be caused by factors other than cytotoxicity, such as inhibition of mitochondrial dehydrogenases, and therefore requires cross-validation.[6][7]
A Multi-Assay Strategy for Anticancer Hit Validation
A robust cross-validation workflow for a promising anticancer quinoline derivative should involve a panel of assays that probe different aspects of cellular health and death.
Workflow for Cross-Validating Anticancer Bioactivity
Caption: A logical workflow for the cross-validation of anticancer activity.
Data Interpretation and Comparison
The results from these orthogonal assays should be systematically compared to build a comprehensive picture of the quinoline derivative's anticancer activity.
| Assay | Principle | Parameter Measured | Example Data (Quinoline Derivative QX-123) |
| MTT Assay | Enzymatic reduction of tetrazolium salt | Metabolic activity | IC50 = 5.2 µM |
| Trypan Blue Exclusion | Dye exclusion by intact cell membranes | Cell membrane integrity | IC50 = 6.1 µM |
| LDH Release Assay | Lactate dehydrogenase release from damaged cells | Cell membrane integrity | EC50 = 5.8 µM |
| CellTiter-Glo® | Luminescence-based ATP quantification | Intracellular ATP levels | IC50 = 4.9 µM |
| Annexin V/PI Staining | Flow cytometry detection of apoptosis markers | Apoptosis and necrosis | Increased Annexin V positive cells |
| Cell Cycle Analysis | Flow cytometry of DNA content | Cell cycle distribution | G2/M phase arrest |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values should be comparable across different assays for a truly active compound. Discrepancies may indicate assay-specific interference.[8]
Cross-Validating Antibacterial Activity
For antibacterial screening, the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a standard primary assay.[9][10] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] However, this assay does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) activity. This distinction is crucial for the clinical potential of a new antibacterial agent.
A Confirmatory Workflow for Antibacterial Hits
To cross-validate the antibacterial activity of a quinoline derivative, it is essential to determine not only the MIC but also the Minimum Bactericidal Concentration (MBC), and to confirm these findings using a different methodology.
Workflow for Cross-Validating Antibacterial Bioactivity
Caption: A logical workflow for the cross-validation of antibacterial activity.
Data Interpretation and Comparison
The combination of these assays provides a more complete and reliable assessment of a quinoline derivative's antibacterial potential.
| Assay | Principle | Parameter Measured | Example Data (Quinoline Derivative QY-456) |
| Broth Microdilution | Serial dilution in liquid media | Minimum Inhibitory Concentration (MIC) | MIC = 8 µg/mL |
| MBC Determination | Plating of non-turbid wells from MIC assay | Minimum Bactericidal Concentration (MBC) | MBC = 16 µg/mL |
| Agar Well Diffusion | Diffusion of compound through agar | Zone of inhibition | 18 mm zone of inhibition at 50 µg |
| Time-Kill Kinetics | Viable cell count over time | Rate of bacterial killing | >3-log10 reduction in CFU/mL in 8 hours |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. The agar well diffusion assay provides a qualitative confirmation of activity, while time-kill kinetics offer a dynamic view of the compound's effect on bacterial viability.[9]
Experimental Protocols
MTT Assay for Anticancer Activity
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.[6][11]
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Add varying concentrations of the quinoline derivative to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Method for MIC Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[10][12]
Procedure:
-
Compound Preparation: Prepare a series of two-fold dilutions of the quinoline derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[9][12]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[9] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[9]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[4]
Conclusion
The biological activity of a novel quinoline derivative, or any bioactive compound, should not be based on the results of a single assay. A rigorous, multi-faceted approach using orthogonal assays is essential to validate initial findings, eliminate false positives, and gain a deeper understanding of the compound's mechanism of action. By implementing the cross-validation strategies outlined in this guide, researchers can significantly increase the confidence in their experimental results and make more informed decisions in the drug discovery and development process. This commitment to scientific integrity is paramount for the ultimate goal of translating promising laboratory findings into effective therapeutics.
References
- 1. revvitysignals.com [revvitysignals.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and Validation of the Antibacterial Activity of Heyndrickxia coagulans BHE26 Against Helicobacter pylori [mdpi.com]
- 12. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
A Comparative Analysis of 3-Acetylquinoline Derivatives Versus Standard-of-Care Drugs in Therapeutic Applications
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs. Among its vast array of derivatives, 3-acetylquinolines have emerged as a class of compounds with considerable therapeutic promise, exhibiting a broad spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of 3-acetylquinoline derivatives against established standard-of-care drugs in key therapeutic areas: oncology, infectious diseases (malaria and bacterial infections). By synthesizing data from multiple in vitro studies, we aim to offer an objective, data-driven perspective for researchers engaged in the exploration and development of novel quinoline-based therapeutics.
The rationale for focusing on this compound derivatives stems from their synthetic accessibility and the versatility of the acetyl group as a handle for further chemical modifications, allowing for the fine-tuning of their pharmacological profiles. This guide will delve into their comparative efficacy, elucidate their mechanisms of action, and provide detailed experimental protocols to facilitate reproducible research in this exciting field.
I. Comparative Efficacy Analysis
The therapeutic potential of any new chemical entity is critically assessed by comparing its performance against current gold-standard treatments. This section presents a quantitative comparison of this compound derivatives with standard drugs in anticancer, antimalarial, and antibacterial applications.
Anticancer Activity: A Showdown with Doxorubicin
Several this compound derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of representative derivatives compared to doxorubicin, a widely used chemotherapeutic agent.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative 1 | MCF-7 (Breast) | 1.05 | [1] |
| MDA-MB-231 (Breast) | 0.75 | [1] | |
| This compound Derivative 2 | HCT-116 (Colon) | 7.67 ± 0.5 | [2] |
| HepG-2 (Liver) | 5.85 ± 0.4 | [2] | |
| MCF-7 (Breast) | 6.97 ± 0.5 | [2] | |
| Doxorubicin | MCF-7 (Breast) | Varies (typically low µM) | [2][3] |
| HCT-116 (Colon) | Varies (typically low µM) | [2] | |
| HepG-2 (Liver) | Varies (typically low µM) | [2] |
Note: IC50 values for doxorubicin can vary significantly between studies and cell lines but are generally in the low micromolar to nanomolar range.
The data indicates that certain this compound derivatives exhibit promising anticancer activity, with IC50 values in the low micromolar range, comparable to or in some cases even more potent than the standard drug doxorubicin against specific cell lines.[1][2]
Antimalarial Potency: Challenging the Reign of Chloroquine
The quinoline core is famously present in the antimalarial drug chloroquine. Novel quinoline derivatives are continuously being explored to combat the rise of drug-resistant Plasmodium falciparum strains.
| Compound/Drug | Plasmodium falciparum Strain | IC50 (µg/mL) | Reference |
| This compound Derivative 3 | Chloroquine-Sensitive (NF54) | 0.6 | [4] |
| This compound Derivative 4 | Chloroquine-Sensitive (NF54) | 0.7 | [4] |
| Chloroquine | Chloroquine-Sensitive (NF54) | 0.5 | [4] |
| Quinolinyl-1,2-dihydropyridine | Chloroquine-Resistant (K1) | 0.014 | [5] |
| Chloroquine | Chloroquine-Resistant (K1) | >0.23 | [6] |
The results highlight the potential of this compound derivatives as effective antimalarial agents, with some compounds demonstrating activity comparable to chloroquine against sensitive strains.[4] Furthermore, related quinoline derivatives have shown exceptional potency against chloroquine-resistant strains, a critical attribute for new antimalarial drug candidates.[5][6]
Antibacterial Spectrum: An Alternative to Conventional Antibiotics
With the growing threat of antimicrobial resistance, the discovery of new antibacterial agents is a global health priority. Quinoline derivatives, particularly fluoroquinolones, are a well-established class of antibiotics. The antibacterial efficacy of novel this compound derivatives is often evaluated by determining their minimum inhibitory concentration (MIC).
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolone Derivative 5d | S. aureus (MRSA) | 0.125-8 | [7] |
| E. coli | 0.125-8 | [7] | |
| Quinolone Derivative 24 | E. coli | 3.125 | [8] |
| S. aureus | 3.125 | [8] | |
| Amoxicillin | E. coli | >6.25 | [8] |
| Ciprofloxacin | E. coli | >6.25 | [8] |
| Vancomycin | S. aureus (MRSA) | >64 | [9] |
The data reveals that some novel quinoline derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] Notably, certain derivatives have demonstrated superior or comparable activity to standard antibiotics like amoxicillin and ciprofloxacin against specific strains.[8]
II. Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is paramount in drug development. This compound derivatives exert their therapeutic effects through diverse molecular pathways, which often parallel those of the standard drugs they are compared against.
Anticancer Mechanism of Action
Quinoline-based anticancer agents, including this compound derivatives, primarily function by inhibiting key cellular processes essential for cancer cell proliferation and survival.[10] A common mechanism is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.[10][11] By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.[10] Additionally, some quinoline derivatives have been shown to inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division.[10]
References
- 1. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 11. globalresearchonline.net [globalresearchonline.net]
A Researcher's Guide to Quinoline Synthesis: Benchmarking Classical Methods Against Modern Innovations
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including the renowned antimalarial drug quinine, and functional materials.[1][2] The relentless pursuit of novel bioactive molecules and advanced materials necessitates the efficient and versatile synthesis of quinoline derivatives.[3][4] Historically, the synthesis of this vital heterocycle has been dominated by a handful of name reactions developed over a century ago.[5][6] However, the landscape of organic synthesis is continually evolving, driven by the principles of green chemistry and the demand for greater molecular complexity.[7][8]
This guide provides an in-depth comparison of these classical methods against contemporary synthetic strategies. We will delve into the mechanistic underpinnings, evaluate their strengths and weaknesses with supporting data, and provide detailed experimental protocols to bridge theory with practice for researchers, scientists, and drug development professionals.
The Classical Canon: Established Routes to the Quinoline Core
For decades, the construction of the quinoline ring has relied on several foundational reactions. While effective, these methods often share common drawbacks, including harsh acidic conditions, high temperatures, the use of toxic reagents, and limited substrate scope.[1][5]
Key classical methods include:
-
The Skraup Synthesis: This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline.[6][10] The reaction is notoriously exothermic and often violent.[9][10]
-
The Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of a strong acid to react with anilines.[11] While it offers more flexibility in substituents, it can suffer from complex mixtures and low yields with certain substrates.[12][13]
-
The Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[14] The initial formation of a Schiff base is followed by an intramolecular cyclization to yield a 2,4-substituted quinoline.[14][15]
-
The Friedländer Synthesis: One of the most straightforward methods, the Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically in the presence of a base or acid catalyst.[6][16] Its primary limitation is the availability of the requisite ortho-substituted aniline precursors.
The Modern Evolution: Catalysis and Efficiency
Modern synthetic chemistry has ushered in an era of innovation, seeking to overcome the limitations of classical methods. These new approaches prioritize milder reaction conditions, higher yields, broader functional group tolerance, and improved environmental profiles.[3][7]
Prominent modern strategies include:
-
Transition Metal-Catalyzed Reactions: Catalysts based on palladium, copper, cobalt, and ruthenium have revolutionized quinoline synthesis.[3][17] These methods often involve C-H activation, oxidative annulation, or cross-coupling cascades, allowing for the construction of complex quinolines from simple, readily available starting materials.[3][18] For instance, palladium-catalyzed oxidative cyclization of anilines with allyl alcohols provides a direct route to quinolines without the need for strong acids or bases.[19]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating.[8][16] This technique has been successfully applied to classical reactions like the Skraup and Friedländer syntheses, making them more practical and efficient.[8][16]
-
Green Chemistry Approaches: The development of "green" protocols focuses on using environmentally benign solvents (like water or ethanol), reusable catalysts, and catalyst-free conditions where possible.[7][8] Nanocatalysts are also emerging as a highly efficient and recyclable option for quinoline synthesis.[7]
Head-to-Head Benchmarking: A Comparative Analysis
To provide a clear, objective comparison, the following table summarizes the key performance indicators of classical versus modern synthetic methods for quinolines.
| Metric | Classical Methods (e.g., Skraup, Friedländer) | Modern Methods (e.g., Pd-Catalyzed, Microwave) |
| Reaction Conditions | Often harsh: strong acids (H₂SO₄), high temperatures (>150°C), toxic oxidants (nitrobenzene).[5][9] | Generally mild: neutral or weakly basic/acidic, lower temperatures (often room temp to 130°C).[3][19] |
| Yield Range (%) | Highly variable, often moderate to low (10-70%), can be poor with complex substrates.[5][8] | Typically good to excellent (70-98%), more consistent across a wider range of substrates.[8][17] |
| Reaction Time | Long, typically several hours to over a day (4-24 h).[1][8] | Significantly shorter, from minutes to a few hours (10 min - 12 h).[8][19] |
| Substrate Scope | Often limited, with low tolerance for many functional groups.[1][5] | Broad, with excellent tolerance for diverse functional groups (e.g., esters, nitriles, halogens).[3][17] |
| Green Chemistry | Poor: use of hazardous reagents, generation of significant waste, poor atom economy.[7][8] | Good to Excellent: use of catalytic amounts of reagents, potential for recyclable catalysts, often higher atom economy.[7][8] |
| Key Disadvantages | Safety concerns (exothermic reactions), environmental pollution, purification challenges.[1][9] | Catalyst cost and sensitivity (for some transition metals), requirement for inert atmospheres in some cases.[7] |
Experimental Protocols: From Theory to Practice
To illustrate the practical differences, we provide detailed, validated protocols for one classical and one modern method. The causality behind key experimental choices is explained to provide deeper insight.
Protocol 1: Classical Friedländer Synthesis of 2-Phenylquinoline
This protocol demonstrates a traditional base-catalyzed condensation.
Rationale: This method is chosen for its relative simplicity among classical syntheses. The base, sodium hydroxide, acts as a catalyst to deprotonate the α-carbon of acetophenone, generating an enolate. This nucleophile then attacks the carbonyl of 2-aminobenzaldehyde, initiating a cascade of condensation and dehydration to form the quinoline ring.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1.21 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (30 mL).
-
Catalyst Addition: While stirring, slowly add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (5 mL) to the flask. The addition is done dropwise to control the initial reaction rate.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water with stirring. A solid precipitate will form.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallize the solid from ethanol to yield pure 2-phenylquinoline.
Protocol 2: Modern Palladium-Catalyzed Synthesis of 2-Phenylquinoline
This protocol illustrates an efficient, modern approach using an oxidative cyclization.[19]
Rationale: This method leverages the catalytic power of palladium to achieve a more efficient transformation under milder conditions. Pd(OAc)₂ catalyzes the oxidation of the allyl alcohol to the corresponding α,β-unsaturated aldehyde in situ. This intermediate then condenses with the aniline. The palladium catalyst facilitates the subsequent cyclization and dehydrogenative aromatization steps, using oxygen from the air (or an oxygen balloon) as the terminal oxidant. DMSO serves as a high-boiling solvent suitable for the reaction temperature.
Step-by-Step Methodology:
-
Reaction Setup: To a test tube or reaction vial, add aniline (0.047 g, 0.5 mmol), cinnamyl alcohol (0.067 g, 0.5 mmol), and palladium(II) acetate (Pd(OAc)₂, 11.2 mg, 10 mol%).
-
Solvent and Atmosphere: Add dimethyl sulfoxide (DMSO, 2 mL) to the vial. Attach a balloon filled with oxygen (1 atm). Rationale: The oxygen atmosphere is crucial for re-oxidizing the palladium catalyst, allowing it to turn over and be used in catalytic amounts.
-
Reaction: Place the vial in a preheated oil bath at 130°C and stir for 12 hours.[19]
-
Work-up: Cool the reaction to room temperature and quench by adding 10 mL of water. Extract the aqueous solution with ethyl acetate (3 x 10 mL). Combine the organic extracts and dry with anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate mixture) to obtain pure 2-phenylquinoline.
Conclusion and Future Outlook
While classical methods like the Skraup and Friedländer syntheses laid the essential groundwork for accessing the quinoline core, they are increasingly supplanted by modern techniques.[5] The data clearly indicates that contemporary methods, particularly those employing transition metal catalysis, offer significant advantages in terms of efficiency, substrate scope, and environmental compatibility.[3][7][17] These innovations provide researchers with more powerful and versatile tools for drug discovery and materials science.
The future of quinoline synthesis will likely focus on further refining these modern methods. Key areas of development will include the use of more sustainable and earth-abundant metal catalysts (e.g., iron, manganese), the expansion of photochemical methods, and the application of flow chemistry to enable safer and more scalable production.[17] As our understanding of catalytic processes deepens, the ability to synthesize complex, functionalized quinolines with precision and efficiency will continue to advance.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. uop.edu.pk [uop.edu.pk]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. mdpi.com [mdpi.com]
- 17. Quinoline synthesis [organic-chemistry.org]
- 18. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06425J [pubs.rsc.org]
Safety Operating Guide
Mastering Safety: A Researcher's Guide to Handling 3-Acetylquinoline
For the dedicated researcher, scientist, and drug development professional, the integrity of your work is paramount. This principle extends beyond experimental design and data analysis to the very foundation of laboratory practice: safety. This guide provides an in-depth, procedural framework for the safe handling of 3-Acetylquinoline (CAS No. 33021-53-8), a versatile synthetic intermediate in the development of complex nitrogen-containing heterocycles. Our focus is to empower you with the knowledge to not only follow safety protocols but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.
Immediate Safety Profile: Understanding the Risks
This compound is classified with the signal word "Warning" and is associated with specific immediate hazards.[1] Understanding these is the first step in mitigating risk. The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
While specific toxicological data for this compound is limited, the parent compound, quinoline, is known to be harmful if swallowed or in contact with skin, and is suspected of causing genetic defects and cancer.[2] Therefore, a cautious and comprehensive approach to handling is essential.
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | |
| Eye Irritation | H319 | Causes serious eye irritation. | |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1] |
| Acute Toxicity (Oral, Inferred) | H302 | Harmful if swallowed. | [3][4] |
| Carcinogenicity (Inferred) | H350 | May cause cancer. | [2] |
| Mutagenicity (Inferred) | H341 | Suspected of causing genetic defects. | [2] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable. The following recommendations are based on the known hazards of this compound and the broader quinoline class of compounds.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that a safety shower and eyewash station are readily accessible.
-
Hand Protection: Chemical-resistant gloves are mandatory. While specific permeation data for this compound is unavailable, gloves made of nitrile or neoprene offer good resistance to a range of chemicals.[5] Gloves should be inspected for integrity before each use and changed regularly, or immediately upon known or suspected contact.
-
Eye and Face Protection: Tightly fitting safety goggles are required at a minimum.[6] Given the serious eye irritation hazard, the use of a face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during procedures with a risk of splashing.
-
Skin and Body Protection: A full-length laboratory coat must be worn to prevent skin contact. Ensure it is fully buttoned. Full-length pants and closed-toe shoes are also required.
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if there is a risk of generating dust or aerosols, or if engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used.
Workflow for Donning and Doffing PPE
Caption: Sequential process for correctly putting on and removing PPE.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical procedure is critical for minimizing exposure risk.
-
Preparation: Before handling, ensure all required PPE is available and in good condition. Designate a specific area within the chemical fume hood for the procedure.
-
Weighing and Transfer: If working with a solid, conduct all weighing and transfers on a disposable weigh paper or within a containment vessel to prevent contamination of balances and surfaces.
-
In Solution: When preparing solutions, add the this compound slowly to the solvent to avoid splashing.
-
Post-Handling: After the procedure is complete, decontaminate all surfaces with an appropriate solvent and cleaning agent.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[3]
Disposal Plan: Managing this compound Waste
Improper disposal can lead to environmental contamination and poses a risk to public health. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[7]
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh papers, and pipette tips, must be collected as hazardous waste.[5]
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the full chemical name, "this compound".[7]
-
Spill Management: In the event of a spill, evacuate the immediate area. Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[8] Carefully collect the absorbed material and place it in the hazardous waste container. Clean the spill area thoroughly.
-
Final Disposal: Store the sealed hazardous waste container in a designated, secure area. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]
Waste Disposal Workflow
Caption: Step-by-step process for the safe disposal of this compound waste.
By integrating these detailed protocols into your daily laboratory operations, you build a robust safety culture that protects you, your colleagues, and the integrity of your research.
References
- 1. 33021-53-3 | this compound | Ketones | Ambeed.com [ambeed.com]
- 2. chemos.de [chemos.de]
- 3. lobachemie.com [lobachemie.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nj.gov [nj.gov]
- 9. biosynce.com [biosynce.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
